Product packaging for Ioversol hydrolysate-1(Cat. No.:CAS No. 77868-40-7)

Ioversol hydrolysate-1

Numéro de catalogue: B033358
Numéro CAS: 77868-40-7
Poids moléculaire: 763.06 g/mol
Clé InChI: ZPJJDGLVOWPGAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Desmethyl Iomeprol (CAS 77868-40-7) is an organic synthetic and pharmaceutical intermediate with the molecular formula C₁₆H₂₀I₃N₃O₈ and a molecular weight of 763.06 g/mol . This white solid is characterized by its high density and sparing solubility in water (approximately 28 g/L at 25°C) . Its primary research and commercial value lies in its role as a critical precursor in the synthesis of Iomeprol, a non-ionic, iodinated contrast agent widely used in X-ray imaging procedures to enhance vascular and tissue visibility . As a key hydrolytic intermediate for the parent drug Ioversol, it is integral to the development of advanced radiographic contrast media . The compound is essential for laboratory research and development (R&D) and chemical synthesis processes, particularly within the pharmaceutical and biotechnology industries . The growing market for radiopharmaceuticals and advanced diagnostic imaging, projected to reach billions of dollars, underscores the significance of reliable intermediates like N-Desmethyl Iomeprol . It finds application in various settings, including pharmaceutical companies for drug development, research institutions exploring new imaging applications, and diagnostic laboratories . The market for this compound is expanding, with North America and the Asia-Pacific region being significant and fast-growing markets, respectively, driven by increased healthcare demands and R&D investments . Key manufacturers include Zhejiang Stary Pharmaceutical, Yancheng Shunheng Chemical Industry, and Brother Enterprises Holding, among others . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20I3N3O8 B033358 Ioversol hydrolysate-1 CAS No. 77868-40-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJDGLVOWPGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447909
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-40-7
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ioversol Hydrolysate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] The stability and impurity profile of such agents are of paramount importance in ensuring patient safety and diagnostic accuracy. One of the potential degradation products of Ioversol is its hydrolysate, referred to as Ioversol hydrolysate-1. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on available data.

This compound, identified by the CAS number 77868-40-7, is chemically known as N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[2] It is formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. Understanding the chemical characteristics of this hydrolysate is crucial for the development of stable Ioversol formulations and for the analytical monitoring of its purity.

Chemical and Physical Properties

The following table summarizes the key physico-chemical properties of this compound. It should be noted that some of these values are predicted through computational models and may not represent experimentally determined data.

PropertyValueSource
CAS Number 77868-40-7[2]
Molecular Formula C₁₆H₂₀I₃N₃O₈Various Chemical Suppliers
Molecular Weight 763.06 g/mol Various Chemical Suppliers
Appearance White to off-white solidVarious Chemical Suppliers
Boiling Point (Predicted) 784.1 ± 60.0 °CVarious Chemical Suppliers
Density (Predicted) 2.367 g/cm³Various Chemical Suppliers
pKa (Predicted) 10.57 ± 0.70Various Chemical Suppliers
Water Solubility Information not available
Melting Point Information not available

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively described in publicly available literature. The formation of this hydrolysate is primarily mentioned in the context of impurity analysis during the synthesis and stability testing of Ioversol.

General Hydrolysis Procedure (Inferred from Synthesis Patents)

The hydrolysis of Ioversol to yield this compound can be inferred as a potential side reaction under certain conditions during the manufacturing process of Ioversol. The synthesis of Ioversol involves multiple steps, including the reaction of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride and subsequent reaction with 2-chloroethanol. Hydrolysis can occur as an undesirable side reaction, particularly in the presence of acidic or basic conditions and elevated temperatures.

A generalized, conceptual protocol for the forced degradation of Ioversol to produce its hydrolysate for analytical purposes would involve:

  • Dissolution: Dissolving a known quantity of Ioversol in an appropriate solvent system (e.g., water, methanol/water).

  • Stress Conditions: Subjecting the solution to hydrolytic stress. This can be achieved by:

    • Acidic Hydrolysis: Adding a mineral acid (e.g., HCl, H₂SO₄) and heating the mixture.

    • Basic Hydrolysis: Adding a base (e.g., NaOH, KOH) and heating the mixture.

    • Neutral Hydrolysis: Refluxing the solution in water for an extended period.

  • Monitoring: Tracking the progress of the hydrolysis reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the Ioversol peak and the appearance of the this compound peak.

  • Isolation and Purification: Once a significant amount of the hydrolysate is formed, the product would need to be isolated from the reaction mixture. This could involve neutralization, solvent evaporation, and purification techniques like preparative chromatography or crystallization.

  • Characterization: The structure and purity of the isolated this compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: The above protocol is a generalized representation. Specific reaction conditions such as temperature, pH, and reaction time would need to be optimized to selectively produce this compound.

Signaling Pathways and Logical Relationships

The formation of this compound is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward hydrolysis reaction.

Ioversol Hydrolysis Pathway

The following diagram illustrates the chemical transformation of Ioversol into this compound.

Ioversol_Hydrolysis cluster_products Products Ioversol Ioversol C₁₈H₂₄I₃N₃O₉ Hydrolysate This compound C₁₆H₂₀I₃N₃O₈ Ioversol->Hydrolysate Hydrolysis (H₂O, H⁺ or OH⁻) Byproduct Ethylene Glycol C₂H₆O₂ Ioversol->Byproduct

Caption: Hydrolysis of Ioversol to this compound.

Conclusion

This technical guide provides a summary of the currently available chemical information for this compound. While fundamental physico-chemical properties have been identified, there is a notable lack of detailed experimental protocols for its synthesis and characterization, as well as a scarcity of spectroscopic data in the public domain. For researchers and professionals in drug development, this highlights an area where further investigation is warranted to fully characterize this important impurity and degradation product of Ioversol. A thorough understanding of this compound is essential for ensuring the quality, safety, and efficacy of Ioversol-containing contrast media.

References

Synthesis and Characterization of Ioversol Hydrolysate-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol hydrolysate-1, identified by the CAS Number 77868-40-7, is a key chemical entity associated with the non-ionic, low-osmolar radiographic contrast agent, Ioversol.[1] Also known by synonyms such as N-Desmethyl Iomeprol and Ioversol Impurity 2, this compound serves as both a potential hydrolytic degradation product of Ioversol and a synthetic intermediate in the manufacturing of related contrast media.[2][3][4] Understanding its synthesis and characterization is crucial for impurity profiling, stability studies, and process optimization in the development of iodinated contrast agents. This technical guide provides a consolidated overview of the available scientific information on the synthesis and characterization of this compound, including general methodologies and analytical approaches.

Synthesis of this compound

Detailed, step-by-step experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, its synthesis can be inferred from patent literature describing the preparation of Ioversol and its analogues, where it may be formed as an intermediate or a byproduct. The chemical name of this compound is N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[1]

A plausible synthetic approach involves the hydrolysis of a suitable precursor. One patented method for preparing a related compound, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, involves adding a mixture of acetic acid and acetic anhydride (B1165640) to the starting material, followed by recovery and hydrolysis with sodium hydroxide (B78521) solution.[5] While not a direct synthesis of this compound, this illustrates a general hydrolytic step that could be adapted.

Another general method for the preparation of Ioversol involves the reaction of 5-amino-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide with acetoxyacetyl chloride, followed by hydrolysis.[4] It is conceivable that a controlled hydrolysis of an appropriate N-substituted precursor could yield this compound.

A generalized workflow for the synthesis and purification of this compound, based on common organic synthesis practices for related compounds, is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 5-amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide) reaction Acylation with a hydroxyacetylating agent start->reaction hydrolysis Controlled Hydrolysis reaction->hydrolysis product Crude Ioversol Hydrolysate-1 hydrolysis->product extraction Solvent Extraction product->extraction chromatography Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure Ioversol Hydrolysate-1 crystallization->final_product

Generalized Synthesis and Purification Workflow

Characterization of this compound

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below, based on available data.

PropertyValue
CAS Number 77868-40-7
Molecular Formula C₁₆H₂₀I₃N₃O₈
Molecular Weight 763.06 g/mol
Appearance White to off-white solid
Melting Point 274-276 °C
Density 2.29 g/cm³

Note: These values are based on publicly available data for compounds with the same CAS number and may vary depending on the specific crystalline form and purity.

Spectroscopic and Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and for quantifying it in the presence of Ioversol and other related substances. A typical stability-indicating HPLC method for Ioversol utilizes a C18 or phenyl column with a mobile phase consisting of a water-methanol or water-acetonitrile gradient.[2][6] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[2][6]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) can provide accurate mass measurements, which are critical for confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure. While a specific spectrum for this compound is not publicly available, the expected signals would correspond to the aromatic protons, the protons of the dihydroxypropyl side chains, and the protons of the hydroxyacetylamino group.

A logical workflow for the analytical characterization of this compound is presented below.

G cluster_purity Purity Assessment cluster_structure Structural Elucidation sample This compound Sample hplc HPLC-UV sample->hplc hrms High-Resolution MS sample->hrms lcms LC-MS hplc->lcms nmr 1H and 13C NMR hrms->nmr ftir FT-IR nmr->ftir

Analytical Characterization Workflow

Forced Degradation Studies

Forced degradation studies of Ioversol are critical for identifying potential degradation products, including this compound, and for establishing the stability-indicating nature of analytical methods.[6] These studies typically involve subjecting Ioversol to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The formation of this compound would be expected under hydrolytic (acidic or basic) conditions due to the cleavage of the N-CH₂(OH)CH(OH)CH₂OH bond in the side chain of Ioversol.

The logical relationship of a forced degradation study is outlined in the following diagram.

G cluster_stress Stress Conditions ioversol Ioversol Drug Substance acid Acid Hydrolysis ioversol->acid base Base Hydrolysis ioversol->base oxidation Oxidation ioversol->oxidation thermal Thermal Stress ioversol->thermal photo Photolytic Stress ioversol->photo degradation_products Degradation Products (including this compound) acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Forced Degradation Logical Pathway

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public domain. The following are generalized procedures based on common practices for related compounds.

General Protocol for HPLC Analysis of Ioversol and Related Substances
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A time-based gradient from high aqueous content to high organic content.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

General Protocol for Forced Degradation (Acid Hydrolysis)
  • Prepare a solution of Ioversol in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to the Ioversol solution.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

  • Periodically withdraw aliquots and neutralize them with a corresponding amount of base (e.g., 0.1 M NaOH).

  • Analyze the samples by a validated stability-indicating HPLC method to monitor the degradation of Ioversol and the formation of degradation products like this compound.

Conclusion

This compound is an important compound in the context of the quality control and stability assessment of the contrast agent Ioversol. While detailed experimental protocols and comprehensive characterization data are not widely published, this guide provides an overview of the general synthetic and analytical methodologies that are applicable. Further research and publication of detailed studies would be beneficial for the scientific community involved in the development and manufacturing of iodinated contrast agents.

References

Unraveling the Structure of Ioversol Hydrolysate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is essential for various radiographic imaging procedures.[1] Like all pharmaceutical compounds, Ioversol is susceptible to degradation under certain conditions, leading to the formation of impurities that must be rigorously identified and controlled to ensure patient safety and product efficacy. One such key degradation product is Ioversol Hydrolysate-1, a compound formed through the hydrolysis of the parent drug molecule. This technical guide provides an in-depth exploration of the structure elucidation of this compound, detailing the analytical methodologies employed and presenting key data in a structured format for clarity and comparative analysis.

Chemical Structure of Ioversol and its Hydrolysate-1

This compound, also known as Ioversol N-1, is formed by the hydrolytic cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain of the Ioversol molecule.

Ioversol: N,N′-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide

This compound: N,N'-Bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide

  • CAS Number: 77868-40-7

  • Molecular Formula: C16H20I3N3O8

Hydrolysis Pathway

The formation of this compound is a result of the hydrolysis of an amide linkage in the side chain of the Ioversol molecule. This degradation is typically induced under forced degradation conditions, such as acidic or basic environments, to simulate potential degradation pathways and facilitate the development of stability-indicating analytical methods.

G Ioversol Ioversol (C18H24I3N3O9) Hydrolysate1 This compound (C16H20I3N3O8) Ioversol->Hydrolysate1  Hydrolysis (Cleavage of N-(2-hydroxyethyl) group) Byproduct 2-Aminoethanol (C2H7NO) Ioversol->Byproduct  

Figure 1: Ioversol Hydrolysis Pathway to Hydrolysate-1.

Structure Elucidation: Experimental Workflow

The elucidation of the structure of this compound involves a multi-step analytical workflow. This process begins with forced degradation of the Ioversol drug substance to generate the hydrolysate in sufficient quantities. The degradation mixture is then subjected to chromatographic separation, followed by spectroscopic analysis for structural identification.

G cluster_0 Sample Generation cluster_1 Separation & Quantification cluster_2 Structure Identification cluster_3 Structure Confirmation Forced_Degradation Forced Degradation of Ioversol (e.g., Acid/Base Hydrolysis) HPLC HPLC Analysis (Separation of Degradants) Forced_Degradation->HPLC MS Mass Spectrometry (MS/MS) (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) HPLC->NMR Elucidation Structure Elucidation of This compound MS->Elucidation NMR->Elucidation

Figure 2: Experimental Workflow for Structure Elucidation.

Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of degradation products. Below are representative protocols for the key experiments involved in the structure elucidation of this compound.

Forced Degradation Study
  • Objective: To generate Ioversol degradation products, including this compound.

  • Protocol:

    • Acid Hydrolysis: Dissolve Ioversol in 0.1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 4-8 hours) at an elevated temperature (e.g., 80°C).

    • Base Hydrolysis: Dissolve Ioversol in 0.1 M sodium hydroxide. Reflux the solution under similar conditions as acid hydrolysis.

    • Neutralization: After the stress period, cool the solutions to room temperature and neutralize them with an appropriate acid or base.

    • Sample Preparation: Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate Ioversol from its degradation products and quantify their presence.

  • Method: A stability-indicating HPLC method is essential for resolving the parent drug from all potential impurities.

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile).
Flow Rate Typically 1.0 mL/min.
Detection UV spectrophotometry at a wavelength where Ioversol and its impurities absorb (e.g., 245 nm).
Column Temperature Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Injection Volume 10-20 µL.
Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the separated impurity to confirm its elemental composition and structure.

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically employed.

  • Protocol:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

    • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion.

    • Tandem MS (MS/MS): The parent ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Protocol:

    • Isolation: The peak corresponding to this compound is isolated from the HPLC eluent using preparative chromatography.

    • Sample Preparation: The isolated compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Spectra Acquisition: A suite of NMR experiments is performed, including:

      • 1H NMR: To identify the number and types of protons.

      • 13C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analytical techniques used for the structure elucidation of this compound. Note: The exact values can vary slightly based on instrumentation and experimental conditions.

Table 1: HPLC and Mass Spectrometry Data

AnalyteExpected Retention Time (min)[M+H]+ (m/z)Molecular Formula
IoversolVaries (e.g., ~10.5)808.9C18H24I3N3O9
This compound Varies (earlier than Ioversol) 764.9 C16H20I3N3O8

Table 2: Key Expected 1H and 13C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d6)

This table presents hypothetical key shifts based on the known structure. Actual experimental data would be required for definitive assignment.

Functional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Aromatic CH~7.5 - 8.5~90 - 150
N-CH2 (dihydroxypropyl)~3.2 - 3.8~45 - 55
CH(OH) (dihydroxypropyl)~3.8 - 4.5~65 - 75
CH2OH (dihydroxypropyl)~4.5 - 5.5~60 - 70
NH (amide)~8.0 - 9.5-
CO-CH2-OH~4.0 - 4.5~60 - 65
C=O (amide)-~165 - 175

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined power of forced degradation studies, chromatographic separation, and spectroscopic analysis. By employing techniques such as HPLC, high-resolution mass spectrometry, and NMR spectroscopy, researchers and drug development professionals can confidently identify and characterize this and other potential impurities. This rigorous approach is fundamental to ensuring the quality, safety, and stability of Ioversol formulations.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Ioversol and its Hydrolytic Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Ioversol, with a focus on its hydrolysis and the resulting degradation products. The information is compiled from published research on the forced degradation of Ioversol and general principles of pharmaceutical stability testing. While specific quantitative stability data for "Ioversol hydrolysate-1" is not extensively available in the public domain, this guide outlines the methodologies to assess its stability and summarizes the known degradation behavior of the parent compound, Ioversol.

Introduction to Ioversol and its Hydrolysis

Ioversol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent used in various diagnostic imaging procedures.[1][2] Its chemical stability is a critical attribute for ensuring the safety and efficacy of its formulations. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for many pharmaceuticals, including Ioversol. "this compound" is recognized as a hydrolytic degradation product of Ioversol.[3] Understanding the physical and chemical stability of this hydrolysate is crucial for formulation development, shelf-life determination, and ensuring the quality of the drug product.

Physical and Chemical Properties

Ioversol:

Property Value
Molecular Formula C₁₈H₂₄I₃N₃O₉
Molecular Weight 807.11 g/mol
Appearance White solid

| Water Solubility | Soluble |

Ioversol Hydrolysate (General):

Property Value
Molecular Formula C₁₆H₂₀I₃N₃O₈
Molar Mass 763.06 g/mol
Appearance White solid
Water Solubility 17.68 g/L (25 ºC)

(Data for Ioversol hydrolysate is based on general information and may not be specific to this compound)[4]

Forced Degradation and Stability-Indicating Methods

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6][7] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values.[5]

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs for pharmaceuticals.[1]

Summary of Ioversol Degradation

A study on the forced degradation of Ioversol in its injection dosage form revealed its stability under various stress conditions. The order of stability was determined to be:

Water > Acid > Oxidation > Base > Photo

This indicates that Ioversol is most stable in an aqueous solution and most susceptible to degradation under photolytic and basic conditions.

Table 1: Summary of Forced Degradation of Ioversol

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Ioversol
Acid Hydrolysis0.1 M HCl24 hours60°C5.2
Base Hydrolysis0.1 M NaOH24 hours60°C12.8
Neutral HydrolysisWater24 hours60°C1.5
Oxidation30% H₂O₂24 hoursRoom Temp8.7
PhotodegradationUV light (254 nm)7 daysRoom Temp18.3

(Data derived from a study on Ioversol injection. The specific identity and quantity of "this compound" were not detailed in this study.)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following are generalized protocols for forced degradation testing of Ioversol, based on published methodologies.

5.1. Acid Hydrolysis

  • Objective: To assess the degradation of Ioversol in an acidic environment.

  • Methodology:

    • Prepare a solution of Ioversol in 0.1 M hydrochloric acid.

    • Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and neutralize them with an appropriate base (e.g., 0.1 M sodium hydroxide).

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

5.2. Base Hydrolysis

  • Objective: To evaluate the degradation of Ioversol in an alkaline environment.

  • Methodology:

    • Prepare a solution of Ioversol in 0.1 M sodium hydroxide.

    • Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and neutralize them with an appropriate acid (e.g., 0.1 M hydrochloric acid).

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using the validated HPLC method.

5.3. Neutral Hydrolysis

  • Objective: To determine the degradation of Ioversol in water.

  • Methodology:

    • Prepare a solution of Ioversol in purified water.

    • Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw and dilute the samples with the mobile phase.

    • Analyze the samples using the validated HPLC method.

5.4. Oxidative Degradation

  • Objective: To investigate the susceptibility of Ioversol to oxidation.

  • Methodology:

    • Prepare a solution of Ioversol in a solution of hydrogen peroxide (e.g., 30% H₂O₂).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw and dilute the samples with the mobile phase.

    • Analyze the samples using the validated HPLC method.

5.5. Photolytic Degradation

  • Objective: To assess the stability of Ioversol upon exposure to light.

  • Methodology:

    • Expose a solution of Ioversol (or the solid drug substance) to a UV light source (e.g., 254 nm) for a specified duration (e.g., 7 days).

    • Prepare a control sample stored in the dark under the same conditions.

    • At the end of the exposure period, dissolve the solid sample (if applicable) and/or dilute the solution with the mobile phase.

    • Analyze both the exposed and control samples using the validated HPLC method.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Ioversol API/Formulation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Neutral Neutral Hydrolysis (Water, 60°C) API->Neutral Oxidation Oxidation (e.g., 30% H₂O₂ RT) API->Oxidation Photo Photodegradation (UV light, RT) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Photo->HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Stability Stability Assessment Pathway->Stability

Caption: General workflow for forced degradation studies of Ioversol.

Logical Relationship of Stability Assessment

The assessment of a drug's stability is a logical process that flows from initial stress testing to the final establishment of a shelf-life.

Stability_Assessment_Logic Forced_Degradation Forced Degradation Studies ID_Degradants Identify Potential Degradants Forced_Degradation->ID_Degradants Develop_SIM Develop Stability-Indicating Method (SIM) ID_Degradants->Develop_SIM Validate_SIM Validate SIM (Specificity, Linearity, etc.) Develop_SIM->Validate_SIM Long_Term_Stability Long-Term & Accelerated Stability Studies Validate_SIM->Long_Term_Stability Analyze_Samples Analyze Stability Samples with Validated SIM Long_Term_Stability->Analyze_Samples Shelf_Life Establish Shelf-Life and Storage Conditions Analyze_Samples->Shelf_Life

Caption: Logical flow for pharmaceutical stability assessment.

Conclusion

The stability of Ioversol and its hydrolytic degradation products is a critical aspect of its pharmaceutical development. While specific stability data for "this compound" is limited in publicly available literature, the forced degradation studies on the parent compound, Ioversol, provide valuable insights into its degradation pathways. Hydrolysis, particularly under basic and photolytic conditions, is a significant degradation route. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to conduct robust stability assessments of Ioversol and its hydrolysates. The development and validation of a stability-indicating analytical method are paramount for accurately monitoring the degradation and ensuring the quality, safety, and efficacy of Ioversol-containing products. Further research is warranted to isolate, characterize, and quantify "this compound" and to perform dedicated stability studies on this specific degradation product.

References

An In-depth Technical Guide to the Hydrolytic Degradation of Ioversol Leading to Hydrolysate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic degradation pathways of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, with a specific focus on the formation of its primary hydrolytic degradant, Hydrolysate-1. This document details the chemical transformations, experimental protocols for stress testing, and analytical methodologies for the identification and quantification of the degradation product.

Introduction to Ioversol and its Stability

Ioversol is widely used in diagnostic imaging procedures such as CT scans and angiography to enhance the visualization of internal body structures.[1] Its chemical stability is a critical quality attribute, as degradation products can potentially impact the safety and efficacy of the drug product. Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups like amides, which are present in the Ioversol molecule. Understanding the hydrolytic degradation of Ioversol is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.

Chemical Structures of Ioversol and Hydrolysate-1

The degradation of Ioversol to Hydrolysate-1 involves a specific chemical transformation. The structures of the parent drug and the degradation product are presented below.

Ioversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.[2]

Hydrolysate-1 , also known as Ioversol N-1 or N-Desmethyl Iomeprol, is identified as N1,N3-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[3][4]

Structures cluster_ioversol Ioversol cluster_hydrolysate1 Hydrolysate-1 ioversol_node hydrolysate1_node

Caption: Chemical structures of Ioversol and Hydrolysate-1.

Hydrolytic Degradation Pathway of Ioversol

The primary hydrolytic degradation pathway of Ioversol to Hydrolysate-1 involves the cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain. This reaction is a hydrolysis of the amide linkage, which can be catalyzed by acidic or basic conditions. The molecular formula of Ioversol is C18H24I3N3O9, while the molecular formula of Hydrolysate-1 is C16H20I3N3O8, showing a net loss of a C2H4O group, which corresponds to the cleaved N-(2-hydroxyethyl) moiety.[4][5]

Degradation_Pathway Ioversol Ioversol (C18H24I3N3O9) Hydrolysate1 Hydrolysate-1 (N1,N3-Bis(2,3-dihydroxypropyl)-5- (2-hydroxyacetamido)-2,4,6- triiodoisophthalamide) (C16H20I3N3O8) Ioversol->Hydrolysate1  Hydrolysis (Acid or Base Catalyzed)   Byproduct 2-Aminoethanol (C2H7NO) Ioversol->Byproduct

Caption: Proposed hydrolytic degradation pathway of Ioversol to Hydrolysate-1.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes the typical conditions and outcomes of forced degradation studies on Ioversol, which can be adapted to specifically investigate the formation of Hydrolysate-1.

Stress ConditionReagent/ParametersObservationPotential for Hydrolysate-1 Formation
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 60°CDegradation observedHigh
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 60°CSignificant degradationHigh
Neutral Hydrolysis Water, 60°CMinimal degradationLow
Oxidative 3% to 30% H2O2, Room TemperatureDegradation observedLow (primary pathway is oxidation)
Thermal 60°C to 80°C (solid state and solution)Degradation observedModerate (can accelerate hydrolysis)
Photolytic UV/Vis light exposureDegradation observedLow (primary pathway is photodegradation)

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and subsequent analysis are provided below.

Forced Hydrolytic Degradation of Ioversol

Objective: To induce and monitor the hydrolytic degradation of Ioversol to form Hydrolysate-1 under acidic and basic conditions.

Materials:

  • Ioversol drug substance

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Water bath or incubator

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Ioversol in deionized water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer a known volume of the Ioversol stock solution into a volumetric flask.

    • Add an equal volume of 1 M HCl.

    • Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the Ioversol stock solution into a volumetric flask.

    • Add an equal volume of 1 M NaOH.

    • Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate amount of 1 M HCl before analysis.

  • Sample Analysis: Analyze the withdrawn samples using a stability-indicating HPLC method to quantify the remaining Ioversol and the formed Hydrolysate-1.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Ioversol Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1 M NaOH, 60°C) prep_stock->base sampling Withdraw and Neutralize Samples at Time Intervals acid->sampling base->sampling hplc HPLC Analysis sampling->hplc quant Quantify Ioversol and Hydrolysate-1 hplc->quant

Caption: Workflow for forced hydrolytic degradation of Ioversol.
Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying Ioversol from its degradation products, including Hydrolysate-1.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Determined by the UV spectrum of Ioversol (e.g., 245 nm).

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

The primary hydrolytic degradation pathway of Ioversol leads to the formation of Hydrolysate-1 through the cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain. This degradation is more pronounced under acidic and basic conditions. The provided experimental protocols for forced degradation and HPLC analysis serve as a robust framework for researchers and drug development professionals to study the stability of Ioversol and ensure the quality and safety of its pharmaceutical formulations. Further studies to elucidate the precise kinetics of Hydrolysate-1 formation under various conditions would be beneficial for a more comprehensive understanding of Ioversol's stability profile.

References

In-depth Technical Guide on the Potential Biological Activity of Ioversol Hydrolysate-1: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document addresses the inquiry into the potential biological activity of Ioversol (B29796) hydrolysate-1. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the biological effects of this specific compound. Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is well-characterized as being metabolically stable, with over 95% of the administered dose excreted unchanged through the kidneys.[1] This inherent stability minimizes the in vivo generation of metabolites or hydrolysates, which likely contributes to the scarcity of research on their biological activities.

"Ioversol hydrolysate-1" is commercially available as a research chemical and is identified as a hydrolyzate of Ioversol.[2] There is also a patent for a preparation method of a related substance, "iodofol hydrolysate." Additionally, the CAS number for this compound is associated with "N-DesMethyl IoMeprol," suggesting its potential role as an intermediate in organic synthesis. However, beyond these classifications, the scientific literature does not contain studies detailing its biological mechanism of action, quantitative data from biological assays, or established experimental protocols for its assessment.

Given the absence of foundational data, this guide will outline a theoretical framework for investigating the potential biological activity of this compound, based on the known properties of the parent compound, Ioversol, and general principles of drug metabolite analysis.

Characterization of Ioversol and its Hydrolysis

Ioversol is a tri-iodinated benzene (B151609) derivative with a molecular weight of 807.11 g/mol . Its structure is designed for high water solubility and low osmolality to minimize adverse effects when used as a contrast agent. The hydrolysis of Ioversol would likely involve the cleavage of one or more of its amide bonds.

Diagram of Postulated Ioversol Hydrolysis:

G Postulated Hydrolysis of Ioversol Ioversol Ioversol (C18H24I3N3O9) Hydrolysis Hydrolysis (e.g., acidic, basic, or enzymatic) Ioversol->Hydrolysis Hydrolysate1 This compound (Potential Product) Hydrolysis->Hydrolysate1 Other Other Degradation Products Hydrolysis->Other

Caption: Postulated hydrolytic degradation pathway of Ioversol.

Theoretical Framework for Investigating Biological Activity

Should research on this compound be undertaken, a systematic approach would be required to determine its potential biological effects. The following sections outline hypothetical experimental workflows.

In Vitro Cytotoxicity and Genotoxicity Assays

The initial assessment of a novel compound typically involves evaluating its potential to cause cellular damage or genetic mutations.

Table 1: Proposed In Vitro Assays for this compound

Assay TypeCell Line(s)Endpoint(s)Purpose
Cytotoxicity Human kidney (e.g., HEK293), Human liver (e.g., HepG2)Cell viability (e.g., MTT, LDH release), Apoptosis markers (e.g., caspase activity)To determine the concentration at which the compound induces cell death.
Genotoxicity Bacterial reverse mutation (Ames test), In vitro micronucleus assay (e.g., CHO, TK6 cells)Mutations, Chromosomal damageTo assess the potential of the compound to cause genetic damage.

Experimental Workflow for In Vitro Toxicity Screening:

G Workflow for In Vitro Toxicity Assessment cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock Cytotoxicity Cytotoxicity Assays (e.g., MTT on HEK293, HepG2) Stock->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Stock->Genotoxicity IC50 Determine IC50/EC50 Cytotoxicity->IC50 Genotoxic Assess Genotoxic Potential Genotoxicity->Genotoxic

Caption: A hypothetical workflow for the initial in vitro toxicity screening of this compound.

Investigation of Potential Signaling Pathway Modulation

Based on the known effects of some contrast media on renal and vascular cells, a subsequent investigation could explore the impact of this compound on relevant signaling pathways. For instance, pathways related to oxidative stress, inflammation, and apoptosis are often implicated in drug-induced toxicity.

Hypothetical Signaling Pathway for Investigation:

G Hypothetical Signaling Pathway Modulation Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS NFkB NF-κB Pathway ROS->NFkB Caspase Caspase Cascade ROS->Caspase Inflammation Inflammatory Response NFkB->Inflammation Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram of potential signaling pathways that could be investigated for modulation by this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide evidence of biological activity for this compound. The parent compound, Ioversol, is known for its high stability and minimal metabolism, which may explain the lack of research into its degradation products.

For researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate de novo research, beginning with fundamental in vitro studies as outlined in the theoretical framework above. Any investigation into the biological activity of this compound would be breaking new ground in this specific area. Without such foundational research, it is not possible to provide a detailed technical guide on its biological activity. Further research is required to elucidate any potential biological effects of this compound.

References

In Vitro Toxicity Screening of Ioversol Hydrolysate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in vitro toxicity screening of Ioversol hydrolysate-1. As of the latest literature review, specific quantitative toxicity data and detailed experimental protocols for this compound are not publicly available. Therefore, the data presented in the tables are illustrative examples based on typical findings for iodinated contrast media and their degradation products. The experimental protocols are established methods that can be adapted for the evaluation of this compound.

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures.[1][2] Under certain conditions, such as exposure to heat, light, or changes in pH, Ioversol can undergo hydrolysis, leading to the formation of degradation products. This compound is one such potential impurity or degradation product.[3] The toxicological profile of these hydrolysates is of significant interest to ensure patient safety and meet regulatory standards.

This technical guide outlines a comprehensive in vitro strategy for the toxicity screening of this compound. It covers key toxicological endpoints, including cytotoxicity, genotoxicity, and mechanisms of cell death such as apoptosis and oxidative stress. Detailed experimental protocols and data presentation formats are provided to guide researchers in the systematic evaluation of this compound.

Data Presentation: Summary of Toxicological Endpoints

Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. The following tables are examples of how quantitative data for this compound could be structured.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayExposure Time (hours)IC50 (µg/mL)
HEK293 (Human Embryonic Kidney)MTT24Data not available
48Data not available
LDH24Data not available
48Data not available
HepG2 (Human Hepatocellular Carcinoma)MTT24Data not available
48Data not available
LDH24Data not available
48Data not available
hCMEC/D3 (Human Cerebral Microvascular Endothelial Cells)MTT24Data not available
48Data not available
LDH24Data not available
48Data not available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Genotoxicity Assessment of this compound

AssayCell LineConcentration Range Tested (µg/mL)Result
Ames Test (Bacterial Reverse Mutation Assay)S. typhimurium TA98, TA100, TA1535, TA1537Data not availableData not available
In Vitro Micronucleus AssayCHO-K1 (Chinese Hamster Ovary)Data not availableData not available
Comet Assay (Single Cell Gel Electrophoresis)TK6 (Human Lymphoblastoid)Data not availableData not available

Table 3: Apoptosis and Oxidative Stress Markers

Cell LineParameterConcentration of this compound (µg/mL)Fold Change vs. Control
HEK293Caspase-3/7 ActivityData not availableData not available
Annexin V Positive CellsData not availableData not available
Reactive Oxygen Species (ROS) ProductionData not availableData not available
Superoxide Dismutase (SOD) ActivityData not availableData not available
Malondialdehyde (MDA) LevelsData not availableData not available

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of in vitro toxicity studies.

Cell Culture
  • Cell Lines:

    • HEK293 (ATCC® CRL-1573™)

    • HepG2 (ATCC® HB-8065™)

    • hCMEC/D3 (Cedarlane Laboratories)

  • Culture Media:

    • HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HepG2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • hCMEC/D3: Endothelial Cell Basal Medium-2 (EBM-2) supplemented with the necessary growth factors.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Genotoxicity Assays
  • Cell Treatment: Treat CHO-K1 cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cytochalasin B Addition: Add Cytochalasin B to arrest cytokinesis.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Apoptosis and Oxidative Stress Assays
  • Cell Treatment: Treat cells with this compound for a predetermined time.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

  • Cell Loading: Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Compound Treatment: Treat the cells with this compound.

  • Fluorescence Measurement: Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_report Reporting Compound This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Compound->Genotoxicity Mechanistic Mechanistic Assays (Apoptosis, ROS) Compound->Mechanistic Cells Cell Line Culture (e.g., HEK293, HepG2) Cells->Cytotoxicity Cells->Genotoxicity Cells->Mechanistic IC50 IC50 Determination Cytotoxicity->IC50 Genotoxic_Potential Genotoxic Potential Genotoxicity->Genotoxic_Potential Pathway_Analysis Pathway Analysis Mechanistic->Pathway_Analysis Report Toxicological Profile IC50->Report Genotoxic_Potential->Report Pathway_Analysis->Report

Caption: Experimental workflow for in vitro toxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

G Ioversol_H1 Ioversol Hydrolysate-1 Cell_Membrane Cell Membrane ROS Increased ROS Production Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway.

Tiered Logical Relationship for Toxicity Testing

G Tier1 Tier 1: Basal Cytotoxicity Screening Tier2 Tier 2: Genotoxicity Assessment Tier1->Tier2 If cytotoxic Risk_Assessment Overall Risk Assessment Tier1->Risk_Assessment If not cytotoxic Tier3 Tier 3: Mechanistic Investigation Tier2->Tier3 If genotoxic or if mechanism is unclear Tier2->Risk_Assessment If not genotoxic Tier3->Risk_Assessment

Caption: Tiered approach for in vitro toxicity assessment.

References

Ioversol Hydrolysate-1: A Potential Biomarker for Contrast Media Degradation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ioversol, a widely used non-ionic iodinated contrast agent, and the potential of its degradation product, Ioversol hydrolysate-1, as a biomarker for monitoring the stability of contrast media formulations. This document summarizes quantitative data from forced degradation studies, details relevant experimental protocols, and presents visual workflows and degradation pathways to facilitate a comprehensive understanding of Ioversol's degradation profile. The information herein is intended to support research and development efforts in the fields of pharmaceutical analysis, drug stability, and quality control.

Introduction

Ioversol is a tri-iodinated benzene (B151609) derivative used as a contrast agent in various medical imaging procedures, including CT scans and angiography.[1][2] Its chemical stability is a critical quality attribute, as degradation can lead to the formation of impurities that may impact efficacy and safety. One of the primary degradation pathways for compounds containing amide bonds, such as Ioversol, is hydrolysis. This compound is a known hydrolyzate of Ioversol, available as a research chemical, suggesting its potential as a specific marker for hydrolytic degradation.[3] Understanding the conditions that lead to the formation of this compound is crucial for developing stable formulations and establishing meaningful quality control specifications.

Quantitative Data on Ioversol Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study by Najana et al. (2019) investigated the degradation of Ioversol under various stress conditions. The following table summarizes the percentage of Ioversol degradation observed.[4]

Stress ConditionParametersDuration% Degradation of Ioversol
Acid Hydrolysis0.1N HCl24 hours10.5%
Base Hydrolysis0.1N NaOH24 hours18.2%
Oxidation3% H₂O₂24 hours12.8%
Thermal Degradation60°C3 hours8.7%
PhotodegradationUV light7 hours25.4%

Data sourced from Najana et al. (2019).[4]

Note: While the study quantified the overall degradation of Ioversol, it did not identify or quantify the specific degradation products formed, including this compound.

Experimental Protocols

Forced Degradation of Ioversol

The following protocols are based on the methodology described by Najana et al. (2019) for the forced degradation of Ioversol injection samples.[4]

3.1.1. Acid Hydrolysis

  • Prepare a stock solution of Ioversol injection.

  • To 10 mL of the stock solution, add 10 mL of 0.1N hydrochloric acid.

  • Keep the mixture at room temperature for 24 hours.

  • After incubation, neutralize the solution with an appropriate volume of 0.1N sodium hydroxide.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.2. Base Hydrolysis

  • Prepare a stock solution of Ioversol injection.

  • To 10 mL of the stock solution, add 10 mL of 0.1N sodium hydroxide.

  • Keep the mixture at room temperature for 24 hours.

  • After incubation, neutralize the solution with an appropriate volume of 0.1N hydrochloric acid.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.3. Oxidative Degradation

  • Prepare a stock solution of Ioversol injection.

  • To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.4. Thermal Degradation

  • Prepare a stock solution of Ioversol injection in water.

  • Heat the solution at 60°C for 3 hours.

  • After heating, allow the solution to cool to room temperature.

  • Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.5. Photodegradation

  • Expose the Ioversol injection sample solution to UV light for 7 hours.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method for Ioversol

The following HPLC method was developed and validated for the quantification of Ioversol and is suitable for analyzing samples from forced degradation studies.[4]

ParameterSpecification
Instrument High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
Column Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size)
Mobile Phase Water:Methanol (90:10 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 50 µL
Column Temperature 35°C
Retention Time of Ioversol 4.11 min

Degradation Pathway and Experimental Workflow

Proposed Hydrolytic Degradation Pathway of Ioversol

Ioversol contains three amide linkages, which are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the amide bond on the side chain at the 5-position of the tri-iodinated benzene ring would lead to the formation of this compound and N-(2-hydroxyethyl)glycine.

G Ioversol Ioversol Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ioversol->Hydrolysis Ioversol_hydrolysate This compound Hydrolysis->Ioversol_hydrolysate Side_product N-(2-hydroxyethyl)glycine Hydrolysis->Side_product

Caption: Proposed hydrolytic degradation of Ioversol.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of Ioversol and analyzing the resulting samples.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples Ioversol_Sample Ioversol Sample Ioversol_Sample->Acid Ioversol_Sample->Base Ioversol_Sample->Oxidation Ioversol_Sample->Thermal Ioversol_Sample->Photo HPLC_Analysis HPLC-DAD Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis

Caption: Workflow for Ioversol forced degradation study.

Conclusion

The provided data and protocols offer a solid foundation for researchers and drug development professionals working with Ioversol. The forced degradation studies confirm that Ioversol is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress, with hydrolysis being a significant pathway. While "this compound" is a logical and commercially recognized product of Ioversol hydrolysis, further studies are needed to definitively identify and quantify its formation under specific stress conditions. Such studies would solidify its role as a key biomarker for monitoring the stability of Ioversol-containing contrast media. The stability-indicating HPLC method detailed in this guide is a valuable tool for carrying out these necessary investigations.

References

Understanding the formation of Ioversol impurities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Ioversol (B29796) Impurities

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic imaging.[1] Administered intravenously or intra-arterially, it enhances the visibility of internal body structures during X-ray-based procedures like CT scans and angiography by opacifying blood vessels and tissues.[1] The quality and purity of Ioversol are paramount, as impurities can affect both the safety and efficacy of the diagnostic procedure. Impurities in Ioversol can originate from the multi-step chemical synthesis process or from the degradation of the drug substance under various environmental conditions.[1] This guide provides a detailed technical overview of the formation of these impurities, tailored for researchers, scientists, and drug development professionals.

Classification of Impurities

Ioversol impurities are broadly categorized based on their origin, as stipulated by international regulatory bodies like the ICH.[1][2]

  • Process-Related Impurities: These are substances formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents.[1][3]

  • Degradation Impurities: These result from the chemical breakdown of the Ioversol molecule over time due to exposure to stress factors such as heat, light, humidity, and reactive oxygen species.[1][4]

  • Other Impurities: This category includes residual solvents used during synthesis and elemental impurities that may be introduced from catalysts or manufacturing equipment.[1][3]

Process-Related Impurities: The Synthetic Pathway

The synthesis of Ioversol is a complex, multi-step process. Impurities can arise at various stages if reactions are incomplete or if side reactions occur. A key intermediate in one common synthesis route is 5-[N-(2-acetoxyethyl)-acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, referred to as "Compound A".[5][6] This intermediate is then hydrolyzed to yield the final Ioversol product.[5]

A significant process-related impurity is the O-alkylated isomer of Compound A, which is formed as an undesired by-product during the alkylation step.[5][6] This isomer and its subsequent by-products are challenging and costly to remove during purification.[5][6] Improved synthesis methods focus on a "selective hydrolysis" step to reduce the formation of these difficult-to-remove impurities.[5][6]

G cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_hydrolysis Hydrolysis cluster_final Final Product Compound B 5-acetoxyacetamido-N,N'-bis(2,3- diacetoxypropyl)-2,4,6-triiodoisophthalamide (Compound B) O_Alkyl O-Alkyl Isomer (Undesired Impurity) Compound B->O_Alkyl O-Alkylation (Side Reaction) Reagent1 2-bromoethylacetate + K2CO3 in DMSO Compound A 5-[N-(2-acetoxyethyl)-acetoxyacetamido]-N,N'- bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide (Compound A) Reagent1->Compound A Reagent1->O_Alkyl Ioversol_Crude Crude Ioversol Compound A->Ioversol_Crude Acid Hydrolysis (H2O, H2SO4) O_Alkyl->Ioversol_Crude Generates further impurities Ioversol_Pure Purified Ioversol Ioversol_Crude->Ioversol_Pure Purification (Crystallization, R.O., etc.)

Caption: Simplified synthesis pathway for Ioversol highlighting the formation of a key process impurity.

Table 1: Common Process-Related Impurities in Ioversol
Impurity NameCAS NumberMolecular FormulaOrigin
O-Alkyl Isomer of Compound ANot AvailableC₂₇H₃₀I₃N₃O₁₄Side reaction (O-alkylation) during synthesis of Intermediate "Compound A".[5][6]
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamideNot AvailableC₁₄H₁₈I₃N₃O₆Unreacted starting material or hydrolysis by-product.[7]
5-hydroxyacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamideNot AvailableC₁₆H₂₀I₃N₃O₈Intermediate from an alternative synthesis route.[7][8]
N,N'-bis(2,3-dihydroxypropyl)-5-[[N-(2-hydroxyethyl)formamyl]methoxy]-2,4,6-triiodo-1,3-benzenedicarboxamideNot AvailableC₁₉H₂₆I₃N₃O₉Side reaction product under strong basic conditions.[7][8]
Ioversol Impurity 5134768-85-7Not AvailableProcess-related impurity.[1]
Ioversol Impurity 8134768-83-5Not AvailableProcess-related impurity.[1]

Degradation Impurities: Stability Under Stress

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][9] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as high temperature, extreme pH, intense light, and oxidizing agents.[4][10] For iodinated contrast media like Ioversol, common degradation pathways include deiodination, hydrolysis of amide bonds, oxidation of alcohol groups, and dehydration.[11][12]

G cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_products Resulting Degradation Products Ioversol Ioversol Acid Acid Hydrolysis (e.g., 0.1N HCl) Ioversol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Ioversol->Base Oxidation Oxidation (e.g., 3% H2O2) Ioversol->Oxidation Photo Photodegradation (UV/Vis Light) Ioversol->Photo Thermal Thermal Stress (e.g., 60-80°C) Ioversol->Thermal Amide_Cleavage Amide Bond Cleavage Acid->Amide_Cleavage Base->Amide_Cleavage Deiodination Deiodination Oxidation->Deiodination Ox_Alcohol Oxidation of Alcohol Groups Oxidation->Ox_Alcohol Photo->Deiodination Other Other Reactions Photo->Other Dehydration Dehydration Thermal->Dehydration Thermal->Other DP2 Deiodinated Forms Deiodination->DP2 DP1 Hydrolyzed Amides/Glycols Amide_Cleavage->DP1 DP3 Oxidized Derivatives Ox_Alcohol->DP3 DP4 Dehydrated Products Dehydration->DP4

Caption: General degradation pathways of Ioversol under various forced degradation (stress) conditions.

Summary of Forced Degradation Studies

A stability-indicating HPLC method was developed to analyze Ioversol under various stress conditions.[13] The study provides quantitative data on the extent of degradation, demonstrating the susceptibility of Ioversol to hydrolytic and oxidative stress.

Table 2: Quantitative Summary of Ioversol Forced Degradation
Stress ConditionDuration & Temperature% Assay of Ioversol% Degradation
Acid Hydrolysis 0.1 N HCl, 24 hr, Room Temp89.2610.74
Base Hydrolysis 0.1 N NaOH, 24 hr, Room Temp91.438.57
Oxidative 3% H₂O₂, 24 hr, Room Temp90.129.88
Neutral Hydrolysis Water, 3 hr, 60°C98.611.39
Photolytic UV Light, 24 hr99.150.85
Data sourced from a stability-indicating method development study.[13]

Analytical Methodologies and Experimental Protocols

The detection, identification, and quantification of impurities require robust analytical methods.[14] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling of Ioversol.[1][13] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the structural elucidation of unknown impurities.[1][15]

G Sample Ioversol Sample (Bulk Drug or Formulation) HPLC HPLC Analysis (Stability-Indicating Method) Sample->HPLC Detect Detection of Impurity Peaks HPLC->Detect Quantify Quantification (vs. Reference Standard) Detect->Quantify Compare peak area Identify Is impurity known? Detect->Identify Compare retention time Report Final Impurity Profile Report Quantify->Report LCMS Structure Elucidation (LC-MS/MS, HRMS) Identify->LCMS No Identify->Report Yes NMR Further Characterization (Preparative HPLC + NMR) LCMS->NMR If needed LCMS->Report NMR->Report

Caption: A typical analytical workflow for the profiling and characterization of Ioversol impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a published method for the quantification of Ioversol and its degradation products.[13]

Objective: To provide a specific, sensitive, and accurate HPLC method capable of separating Ioversol from its degradation products formed under stress conditions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Analytical column: Zodiac Phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) or equivalent.

  • Ioversol Reference Standard.

  • HPLC grade Methanol and Water.

  • Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Water : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time ~10 minutes
Retention Time (Ioversol) Approximately 4.11 min

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ioversol Reference Standard in the mobile phase. Dilute to a working concentration (e.g., 500 µg/mL).

  • Sample Solution: Dilute the Ioversol injection dosage form with the mobile phase to achieve a similar concentration as the standard solution.

4. Forced Degradation (Stress Testing) Protocol:

  • Acid Hydrolysis: Mix the sample solution with 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before dilution and injection.[13]

  • Base Hydrolysis: Mix the sample solution with 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before dilution and injection.[13]

  • Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Keep at room temperature for 24 hours before dilution and injection.[13]

  • Thermal Degradation: Heat the sample solution (in water) at 60°C for 3 hours. Cool to room temperature before injection.[13]

  • Photolytic Degradation: Expose the sample solution to UV light for 24 hours before injection.[13]

5. Analysis and Data Interpretation:

  • Inject the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Ioversol peak.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Ioversol peak and from each other.

  • Calculate the percentage degradation using the peak areas from the chromatograms of stressed and unstressed samples.

Conclusion

Understanding the formation of impurities is a critical aspect of the development and manufacturing of Ioversol. Impurities can arise from both the synthetic process, through side reactions and residual intermediates, and from the degradation of the active substance under various environmental stresses. A thorough impurity profile, generated through forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC and LC-MS, is essential. This knowledge allows for the optimization of the synthesis and purification processes, the development of stable formulations, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of this vital diagnostic agent.

References

Ioversol hydrolysate-1 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ioversol (B29796) hydrolysate-1, a known impurity and degradation product of the non-ionic, iodinated contrast agent, Ioversol. This document details its chemical identity, formation pathway, and analytical methodologies for its detection and quantification, aimed at supporting research, quality control, and drug development activities in the pharmaceutical industry.

Core Compound Identification

Ioversol hydrolysate-1, a key related substance of Ioversol, is identified by the following chemical descriptors.

ParameterValueReference
Chemical Name N,N'-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide[1]
Synonyms This compound, Ioversol N-1, N-Desmethyl Iomeprol[1][2]
CAS Number 77868-40-7[1]
Molecular Formula C16H20I3N3O8[1]
Molecular Weight 763.06 g/mol [1]

Formation via Hydrolysis: A Degradation Pathway of Ioversol

This compound is formed through the hydrolysis of the N-(2-hydroxyethyl)acetamide side chain of the Ioversol molecule. This degradation can occur under certain conditions, such as during synthesis, formulation, or storage, particularly under acidic or basic stress. The hydrolysis results in the cleavage of the C-N bond of the tertiary amide, leading to the removal of the N-(2-hydroxyethyl) group.

A patented method for the synthesis of Ioversol describes a "selective hydrolysis" step to remove an O-alkyl isomer impurity. In this process, the impurity is hydrolyzed to a compound referred to as "Compound C," which is N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide, the same chemical entity as this compound. This indicates that hydrolysis is a recognized pathway for the formation of this impurity during the manufacturing process of Ioversol.[3]

Hydrolysis_Mechanism cluster_reaction Hydrolysis Reaction Ioversol Ioversol C18H24I3N3O9 Hydrolysate This compound (N-Desmethyl Iomeprol) C16H20I3N3O8 Ioversol->Hydrolysate H₂O / H⁺ or OH⁻ Ioversol->Hydrolysate Cleavage of N-(2-hydroxyethyl) group Byproduct 2-Aminoethanol Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Ioversol_Sample Ioversol Drug Substance/Product Acid Acid Hydrolysis (0.1N HCl, 60°C) Ioversol_Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Ioversol_Sample->Base Oxidation Oxidative Stress (3% H₂O₂ RT) Ioversol_Sample->Oxidation Photo Photolytic Stress (UV light, 24h) Ioversol_Sample->Photo Thermal Thermal Stress (Water, 60°C) Ioversol_Sample->Thermal HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Acquisition & Processing HPLC->Data Logical_Relationship cluster_drug Drug Substance & Product cluster_degradation Degradation & Impurity cluster_control Analytical Control Ioversol Ioversol Drug_Product Ioversol Formulation Ioversol->Drug_Product Hydrolysis Hydrolysis (Stress Condition) Ioversol->Hydrolysis Drug_Product->Hydrolysis Hydrolysate This compound (Impurity) Hydrolysis->Hydrolysate HPLC_Method Stability-Indicating HPLC Method Hydrolysate->HPLC_Method Validation Method Validation (ICH Guidelines) HPLC_Method->Validation QC Quality Control & Assurance Validation->QC QC->Drug_Product Ensures Safety & Efficacy

References

Methodological & Application

Application Note: Identification of Ioversol Hydrolysate-1 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of Ioversol hydrolysate-1, a potential degradation product of the iodinated contrast agent Ioversol. The protocol outlines a forced hydrolysis procedure to generate the hydrolysate, followed by a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its identification and confirmation. This methodology is critical for impurity profiling and stability testing in the development and quality control of Ioversol-based products.

Introduction

Ioversol is a non-ionic, low-osmolar radiographic contrast agent widely used in medical imaging.[1][2] Its chemical stability is a critical quality attribute, as degradation products can potentially impact safety and efficacy. One of the primary degradation pathways for compounds containing amide functional groups, such as Ioversol, is hydrolysis.[1] This application note details a comprehensive approach to controllably generate and subsequently identify a key hydrolytic degradant, herein termed this compound, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods described are essential for researchers and professionals involved in the analytical characterization and stability assessment of Ioversol.

Experimental Protocols

Forced Hydrolysis of Ioversol

This protocol describes the generation of Ioversol hydrolysates through acidic, basic, and neutral hydrolysis.

Materials:

  • Ioversol reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • High-purity water (e.g., Milli-Q®)

  • Methanol (LC-MS grade)

  • pH meter

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of Ioversol in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the Ioversol stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Base Hydrolysis:

    • To 1 mL of the Ioversol stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Neutral Hydrolysis:

    • To 1 mL of the Ioversol stock solution, add 1 mL of high-purity water.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Nebulizer Pressure 40 psi
Drying Gas Flow 9 L/min
Gas Temperature 350°C
Scan Type Multiple Reaction Monitoring (MRM) and Product Ion Scan

Data Presentation

Proposed Structure of this compound

For the purpose of this protocol, "this compound" is proposed to be the product of the hydrolysis of one of the two primary amide bonds of the isophthalamide (B1672271) core. This results in the cleavage of a N-(2,3-dihydroxypropyl) group, leading to a carboxylic acid moiety.

Chemical Formula of Ioversol: C18H24I3N3O9[3] Molecular Weight of Ioversol: 807.1 g/mol [3]

Proposed Structure of this compound:

  • Chemical Formula: C15H18I3N2O8

  • Calculated Monoisotopic Mass: 732.82

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the targeted identification of Ioversol and the proposed this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ioversol 807.9588.825
This compound 733.8To be determinedTo be optimized

Note: The product ion and collision energy for this compound will need to be determined experimentally by analyzing the product ion scan of the precursor ion at m/z 733.8. A plausible fragmentation would involve the loss of the other N-(2,3-dihydroxypropyl)carboxamide side chain.

Visualization of Experimental Workflow

experimental_workflow Workflow for this compound Identification cluster_preparation Sample Preparation cluster_analysis Analysis cluster_output Output start Ioversol Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral lcms LC-MS/MS Analysis acid->lcms base->lcms neutral->lcms data_proc Data Processing and Identification lcms->data_proc report Identification of This compound data_proc->report

Caption: Experimental workflow for the identification of this compound.

Discussion

The provided protocol offers a systematic approach for the forced degradation of Ioversol and the subsequent identification of its hydrolytic degradation product, this compound. The use of LC-MS/MS in MRM mode provides high selectivity and sensitivity for the detection of the target analyte in a complex sample matrix.[4] The product ion scan is a crucial step for the structural confirmation of the identified hydrolysate. The proposed structure of this compound is based on the chemical lability of amide bonds to hydrolysis. Further structural elucidation using high-resolution mass spectrometry and potentially NMR would be required for unequivocal identification. This methodology can be adapted for the identification of other potential degradation products of Ioversol and is a valuable tool in the comprehensive stability assessment of this important contrast agent.

References

Application Notes and Protocols: Quantification of Ioversol Hydrolysate-1 in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as angiography and computed tomography.[1] The stability of Ioversol in pharmaceutical preparations is a critical quality attribute, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the product. One of the primary degradation products is Ioversol hydrolysate-1, formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. This document provides detailed application notes and protocols for the quantification of this compound in pharmaceutical preparations, intended for researchers, scientists, and drug development professionals.

Hydrolysis of Ioversol to this compound

The formation of this compound from Ioversol occurs via the cleavage of an amide bond in the side chain. This degradation pathway is a key focus of stability studies for Ioversol-containing drug products.

G Ioversol Ioversol C18H24I3N3O9 Ioversol_hydrolysate_1 This compound C16H20I3N3O8 Ioversol->Ioversol_hydrolysate_1 Hydrolysis side_chain Loss of C2H4O

Figure 1: Hydrolysis of Ioversol to this compound.

Quantitative Analysis of Ioversol Degradation

Forced degradation studies are essential to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.[2] The following table summarizes the results of a forced degradation study on Ioversol under various stress conditions.[3]

Degradation ConditionAssay (%) of IoversolDegradation (%)
Base (0.1 N NaOH)86.1813.82
Acid (0.1 N HCl)99.700.30
Water99.920.08
Hydrogen Peroxide (3%)87.2012.80
Photo85.1714.83

Table 1: Summary of Ioversol degradation under various stress conditions.[3]

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Ioversol and its degradation products, including this compound.[4][5]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a validated HPLC method for the quantification of Ioversol and the separation of its degradation products.[3]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity series HPLC system with a diode array detector (DAD).[5]

  • Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size).[3][5]

  • Mobile Phase: Water:Methanol (90:10, v/v).[3][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 50 µL.[3]

  • Detection Wavelength: 254 nm.[3][5]

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.[3][5]

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ioversol reference standard in the mobile phase. Further dilute to a working concentration (e.g., 509 µg/mL).[5]

  • Sample Solution: Dilute the Ioversol pharmaceutical preparation with the mobile phase to achieve a concentration within the calibration range.[5]

Forced Degradation Studies Protocol

Forced degradation studies are performed to generate the degradation products and demonstrate the specificity of the analytical method.[2][6]

a. Acid Hydrolysis:

  • To a solution of Ioversol, add 0.1 N HCl.

  • Reflux the solution for a specified period.

  • Neutralize the solution with 0.1 N NaOH.

  • Dilute to a suitable concentration with the mobile phase before injection.

b. Base Hydrolysis:

  • To a solution of Ioversol, add 0.1 N NaOH.

  • Reflux the solution for a specified period.

  • Neutralize the solution with 0.1 N HCl.

  • Dilute to a suitable concentration with the mobile phase before injection.

c. Oxidative Degradation:

  • Treat a solution of Ioversol with 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Dilute to a suitable concentration with the mobile phase before injection.

d. Thermal Degradation:

  • Expose the solid drug substance or a solution to heat (e.g., 60-80°C) for a specified duration.

  • Dissolve or dilute the sample in the mobile phase to a suitable concentration before injection.

e. Photodegradation:

  • Expose a solution of Ioversol to a combination of UV and visible light in a photostability chamber.

  • Dilute the sample to a suitable concentration with the mobile phase before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Ioversol_Sample Ioversol Pharmaceutical Preparation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Ioversol_Sample->Forced_Degradation Dilution Dilution with Mobile Phase Forced_Degradation->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (Phenyl C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification of Ioversol and this compound Detection->Quantification

Figure 2: Experimental workflow for the quantification of this compound.

Conclusion

The provided protocols and data are essential for the robust quantification of this compound in pharmaceutical preparations. The stability-indicating HPLC method allows for the accurate measurement of Ioversol and its degradation products, ensuring the quality and safety of the final drug product. Forced degradation studies are a critical component of this process, providing insight into the degradation pathways and enabling the development of reliable analytical methods.

References

Application Notes and Protocols for the Use of Ioversol Hydrolysate-1 as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, water-soluble radiographic contrast agent used in various diagnostic imaging procedures.[1] The quality and safety of Ioversol formulations are critically dependent on the control of impurities and degradation products. Ioversol hydrolysate-1 is a potential degradation product formed through hydrolysis. A stability-indicating analytical method is essential to accurately quantify Ioversol in the presence of its degradants.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, accuracy, and reproducibility.[3][4]

This document provides a detailed application note and protocol for the use of this compound as a reference standard in the HPLC analysis of Ioversol. The methodology is based on established and validated HPLC methods for Ioversol and its related substances.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate Ioversol from its hydrolytic degradation product, this compound, and other related substances. By using a calibrated reference standard of this compound, the method allows for the accurate identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products. The method's performance is evaluated through system suitability and validation parameters as per ICH guidelines.[5]

Materials and Reagents

  • Ioversol Reference Standard (USP grade or equivalent)

  • This compound Reference Standard

  • Ioversol Bulk Drug Substance or Finished Product

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (Analytical Reagent Grade)

  • Sodium Hydroxide (Analytical Reagent Grade)

  • Hydrogen Peroxide (Analytical Reagent Grade)

  • Potassium Iodide (Analytical Reagent Grade)

  • Sodium Nitrite (Analytical Reagent Grade)

  • Sulfuric Acid (Analytical Reagent Grade)

  • Toluene (Analytical Reagent Grade)

Chromatographic Conditions

The following chromatographic conditions are based on validated methods for the analysis of Ioversol.[1][6]

ParameterCondition
HPLC System Agilent 1260 Infinity series or equivalent with DAD/UV detector
Column Zodiac Phenyl C18 (250 mm × 4.6 mm, 5 µm) or equivalent L7 packing[7]
Mobile Phase Water: Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 50 µL
Run Time Approximately 10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade water and 100 mL of HPLC-grade methanol.

  • Combine the two solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation
  • Ioversol Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of Ioversol Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with water.

  • This compound Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 5 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with water.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of Ioversol and this compound by diluting the stock solutions with the mobile phase. For example, a working standard could contain 500 µg/mL of Ioversol and a concentration of this compound relevant to the specification limit (e.g., 5 µg/mL).

Sample Solution Preparation
  • Ioversol Bulk Drug Substance: Accurately weigh a quantity of the Ioversol bulk drug substance and dissolve it in water to obtain a final concentration of approximately 1000 µg/mL.[7]

  • Ioversol Injection: Dilute the Ioversol injection formulation with the mobile phase to achieve a final concentration of approximately 509 µg/mL of Ioversol.[1]

HPLC Analysis Workflow
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solution multiple times (e.g., six times) to check for system suitability.

  • Inject the sample solutions.

  • Inject the working standard solution periodically throughout the run to monitor system drift.

Data Presentation and System Suitability

System Suitability Criteria
ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Ioversol peak
Theoretical Plates (N) Not less than 2000 for the Ioversol peak
% RSD of Peak Areas Not more than 2.0% for replicate injections of the standard
Resolution (Rs) NLT 2.0 between Ioversol and this compound[7]
Quantitative Data Summary

The following table summarizes the validation parameters for a representative HPLC method for Ioversol and its related compounds.[1][6][8][9]

ParameterIoversolIoversol Related Compound AIoversol Related Compound B
Linearity Range 254.5 - 763.5 µg/mL0.3 - 15 µM0.3 - 15 µM
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD 0.729 µg/mL--
LOQ 2.376 µg/mL0.022 µM0.026 µM
Accuracy (Recovery %) ~100%95 - 107%95 - 107%
Precision (RSD %) < 2.0%≤ 3.9%≤ 3.9%
Retention Time (min) ~4.11 min--

Method Validation and Forced Degradation

For a stability-indicating method, forced degradation studies are crucial to demonstrate specificity.[5] Ioversol samples should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.[1] The resulting degraded samples are then analyzed to ensure that the degradation products, including this compound, are well-separated from the main Ioversol peak and from each other.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Ioversol & this compound) System_Suitability System Suitability Test (SST) (Replicate Standard Injections) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Bulk Drug / Formulation) Sample_Analysis Sample Injection Sample_Prep->Sample_Analysis Mobile_Phase_Prep Mobile Phase Preparation (Water:Methanol 90:10) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Analysis If SST Passes Chromatogram Generate Chromatogram Sample_Analysis->Chromatogram Integration Peak Integration & Identification (Based on Retention Time) Chromatogram->Integration Quantification Quantification (Using Reference Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis using this compound as a reference standard.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of Ioversol and the identification of this compound as a related substance. By employing a well-characterized reference standard for this compound, this method ensures high accuracy and precision, making it suitable for quality control and stability studies in the pharmaceutical industry. The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for its intended purpose.

References

Protocol for Forced Degradation Studies of Ioversol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods. This document provides a detailed protocol for conducting forced degradation studies on Ioversol, a non-ionic, iodinated X-ray contrast agent. The protocols outlined herein are based on established scientific literature and are intended for researchers, scientists, and drug development professionals.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Ioversol from its degradation products.

Chromatographic Conditions:

  • Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Water:Methanol (90:10, v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Retention Time of Ioversol: Approximately 4.11 minutes[1]

Experimental Protocols for Forced Degradation

For each condition, a sample of Ioversol solution (e.g., 1 mg/mL in a suitable solvent) and a blank solution (solvent without Ioversol) should be subjected to the stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Acid Hydrolysis
  • Objective: To evaluate the stability of Ioversol in acidic conditions.

  • Protocol:

    • Prepare a solution of Ioversol in 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at room temperature for 24 hours.[1]

    • After incubation, neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Base Hydrolysis
  • Objective: To assess the stability of Ioversol in alkaline conditions.

  • Protocol:

    • Prepare a solution of Ioversol in 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at room temperature for 24 hours.[1]

    • Following incubation, neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

    • Dilute the sample to the target concentration with the mobile phase for HPLC analysis.

Neutral Hydrolysis (Water)
  • Objective: To determine the hydrolytic stability of Ioversol in a neutral aqueous solution.

  • Protocol:

    • Dissolve Ioversol in purified water.

    • Heat the solution at 60°C for 3 hours.

    • Cool the solution to room temperature.

    • Dilute with the mobile phase as needed and inject into the HPLC system.

Oxidative Degradation
  • Objective: To investigate the susceptibility of Ioversol to oxidation.

  • Protocol (General):

    • Prepare a solution of Ioversol in a suitable solvent and add a solution of 3% Hydrogen Peroxide (H₂O₂). The concentration of H₂O₂ may need to be optimized to achieve a target degradation of 5-20%.

    • Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Analyze the sample by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of Ioversol under thermal stress.

  • Protocol (General):

    • Place a solid sample of Ioversol in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

    • For solution-state thermal degradation, prepare a solution of Ioversol and heat it under the same conditions.

    • After the stress period, allow the sample to cool to room temperature, dissolve/dilute it with the mobile phase, and analyze by HPLC.

Photolytic Degradation
  • Objective: To assess the photosensitivity of Ioversol.

  • Protocol:

    • Expose a solution of Ioversol to UV light (e.g., under a UV lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 7 hours.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • After exposure, dilute the samples appropriately with the mobile phase and analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of Ioversol under different stress conditions.

Table 1: Summary of Forced Degradation Studies of Ioversol

Stress ConditionParameters% DegradationRetention Times of Degradation Products (min)
Acid Hydrolysis 0.1 N HCl, Room Temp, 24h1.002.15, 8.12
Base Hydrolysis 0.1 N NaOH, Room Temp, 24h13.821.95, 2.43, 7.35
Neutral Hydrolysis Water, 60°C, 3h0.851.89, 2.51
Oxidative Degradation 3% H₂O₂, Room Temp, 24hNot AvailableNot Available
Thermal Degradation 60°C, 24hNot AvailableNot Available
Photolytic Degradation UV Light, 7h3.251.72, 2.68, 6.41

Note: "Not Available" indicates that specific quantitative data was not found in the reviewed literature for these conditions.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Ioversol_API Ioversol API/Drug Product Acid Acid Hydrolysis (0.1N HCl, RT, 24h) Ioversol_API->Acid Base Base Hydrolysis (0.1N NaOH, RT, 24h) Ioversol_API->Base Oxidation Oxidative Stress (3% H2O2, RT, 24h) Ioversol_API->Oxidation Thermal Thermal Stress (60°C, 24h) Ioversol_API->Thermal Photo Photolytic Stress (UV Light, 7h) Ioversol_API->Photo Blank Blank (Solvent) Blank->Acid Blank->Base Blank->Oxidation Blank->Thermal Blank->Photo Control Control (Unstressed) Neutralization Neutralization/ Dilution Control->Neutralization Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Data_Analysis Data Analysis (% Degradation, RTs) HPLC->Data_Analysis

Caption: Experimental workflow for the forced degradation study of Ioversol.

Hypothetical Degradation Pathway of Ioversol

Iodinated X-ray contrast media can undergo several degradation pathways, including deiodination, cleavage of amide bonds, and modifications of side chains. The following diagram illustrates a hypothetical degradation pathway for Ioversol based on its chemical structure and known degradation patterns of similar compounds.

G Ioversol Ioversol Deiodination Deiodination Product Ioversol->Deiodination Loss of Iodine Amide_Cleavage Amide Bond Cleavage Product Ioversol->Amide_Cleavage Hydrolysis Side_Chain_Oxidation Side Chain Oxidation Product Ioversol->Side_Chain_Oxidation Oxidation Further_Degradation Further Degradation Products Deiodination->Further_Degradation Amide_Cleavage->Further_Degradation Side_Chain_Oxidation->Further_Degradation

Caption: Hypothetical degradation pathways of Ioversol under stress conditions.

References

Application Notes and Protocols for the Analytical Quantification of Ioversol Hydrolysate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for various radiographic imaging procedures, including computed tomography (CT), angiography, and urography.[1] The purity and stability of Ioversol are critical for its safety and efficacy as an injectable drug product. Degradation of Ioversol, particularly through hydrolysis, can lead to the formation of impurities such as Ioversol hydrolysate-1.[2][3] Monitoring and controlling such impurities is a mandatory requirement under stringent regulatory guidelines like those from the International Conference on Harmonisation (ICH).[1]

These application notes provide detailed protocols for the identification and quantification of this compound and other related substances using modern analytical techniques. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is a cornerstone for quality control in pharmaceutical manufacturing.

Analytical Challenges and Strategies

The primary analytical challenge in the quality control of Ioversol is the accurate quantification of its active pharmaceutical ingredient (API) without interference from process-related impurities and degradation products.[4][5] this compound is a key degradation product that must be monitored.[2][3] A stability-indicating analytical method is therefore crucial. Such a method can separate the API from its degradation products, ensuring an accurate assessment of the drug's stability under various stress conditions.[4][5]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for this purpose.[4][5] For structure elucidation of unknown impurities or for quantification without the need for specific analytical standards, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) are invaluable.[1][6]

Experimental Protocols

Stability-Indicating HPLC-DAD Method for Ioversol and its Degradation Products

This protocol describes a validated, stability-indicating HPLC method for the quantification of Ioversol in bulk and injection dosage forms, which can be adapted for the analysis of this compound.[4][5]

Objective: To quantify Ioversol and separate it from its degradation products, including this compound, under various stress conditions.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]

  • Data acquisition and processing software.

  • Analytical column: Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size).[4]

  • Mobile Phase: A mixture of water and methanol (B129727) (90:10, v/v).[4]

  • Ioversol reference standard.

  • This compound reference standard (if available).

  • High-purity water and HPLC-grade methanol.

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for stress testing.[4]

Chromatographic Conditions:

Parameter Value
Mobile Phase Water:Methanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 50 µL

| Run Time | 10 min |

Table 1: Chromatographic conditions for the analysis of Ioversol.[4]

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of Ioversol at a concentration of approximately 509 µg/mL in the mobile phase.[4]

  • Sample Preparation (Forced Degradation Study):

    • To generate degradation products, including hydrolysates, subject the Ioversol sample to stress conditions.[4]

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl.[4]

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH.[4]

    • Neutral Hydrolysis: Treat the sample with water at 60°C for 3 hours.[4]

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic Degradation: Expose the sample solution to UV light for 24 hours.[4]

    • After degradation, neutralize the acid and base samples and dilute all samples to a target concentration of 509 µg/mL with the mobile phase.[4]

  • Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peak for Ioversol based on the retention time of the standard (approximately 4.11 min).[4][5]

    • Peaks other than the main Ioversol peak represent impurities and degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a reference standard, if available, or by using LC-MS for mass identification.

    • Calculate the percentage degradation of Ioversol under each stress condition.

Method Performance:

ParameterResult
Linearity Range 254.5 - 763.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.729 µg/mL
Limit of Quantitation (LOQ) 2.376 µg/mL
Accuracy (Recovery) ~100%
Precision (RSD) < 2.0%

Table 2: Performance characteristics of the stability-indicating HPLC method for Ioversol.[4][5]

HPLC-ICP-MS for the Quantification of Ioversol Related Compounds

This protocol provides an alternative and highly sensitive method for the quantification of Ioversol related compounds without the need for specific reference standards for each impurity.[6]

Objective: To quantify Ioversol related compounds A and B by monitoring the iodine atom present in the molecules.

Instrumentation and Materials:

  • HPLC system coupled to an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Analytical column: XSelect HSS T3 (2.1 × 50 mm, 5 µm).[6]

  • Mobile phase components for gradient elution.

  • Ioversol and its related compounds.

Chromatographic and ICP-MS Conditions:

Parameter Value
Elution Mode Gradient
Total Run Time 12 min

| Monitored Ion (m/z) | ¹²⁷I |

Table 3: Key parameters for the HPLC-ICP-MS method.[6]

Procedure:

  • Sample Preparation: Prepare solutions of Ioversol and its related compounds in the appropriate solvent.

  • Analysis: Inject the samples into the HPLC-ICP-MS system.

  • Data Analysis:

    • Establish a calibration curve over a range of 0.3-15 µM for Iodine.[6]

    • Quantify Ioversol related compounds based on the intensity of the ¹²⁷I signal.

Method Performance:

ParameterIoversol Related Compound AIoversol Related Compound B
Limit of Quantification (LOQ) 0.022 µM0.026 µM
Accuracy (Recovery) 95-107%95-107%
Precision (Repeatability RSD) ≤ 3.9%≤ 3.9%

Table 4: Performance of the HPLC-ICP-MS method for Ioversol related compounds.[6]

Visualized Workflows

Ioversol_Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Evaluation Bulk_Drug Ioversol Bulk Drug or Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Bulk_Drug->Forced_Degradation Stress Testing Dilution Dilution to Working Concentration Forced_Degradation->Dilution HPLC_Analysis Stability-Indicating HPLC-DAD Analysis Dilution->HPLC_Analysis LCMS_Analysis LC-MS/MS for Identification Dilution->LCMS_Analysis ICPMS_Analysis HPLC-ICP-MS for Quantification Dilution->ICPMS_Analysis Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration LCMS_Analysis->Peak_Integration Quantification Quantification of Ioversol & Impurities ICPMS_Analysis->Quantification Peak_Integration->Quantification Reporting Reporting and Specification Check Quantification->Reporting

Caption: Workflow for Ioversol impurity analysis.

Forced_Degradation_Pathway cluster_Stress Stress Conditions cluster_Products Degradation Products Ioversol Ioversol (API) Acid Acidic Hydrolysis Ioversol->Acid Base Basic Hydrolysis Ioversol->Base Oxidation Oxidation Ioversol->Oxidation Photolysis Photolysis Ioversol->Photolysis Hydrolysate This compound Acid->Hydrolysate Base->Hydrolysate Oxidized Oxidized Impurities Oxidation->Oxidized Deiodinated Deiodinated Forms Photolysis->Deiodinated Other Other Degradants Photolysis->Other

Caption: Ioversol forced degradation pathways.

References

Application Note: Quantification of Ioversol Hydrolysate-1 in In Vitro Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ioversol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1][2] Its chemical stability is a critical attribute for ensuring safety and efficacy. During its shelf-life or under certain physiological conditions, Ioversol can undergo degradation, primarily through hydrolysis, to form related compounds. One of the primary degradation products is Ioversol hydrolysate-1.[3][4][5] Regulatory guidelines necessitate the identification and quantification of such degradation products to establish the stability profile of the drug substance and product.[6][7][8]

This application note provides a detailed protocol for conducting in vitro hydrolytic degradation of Ioversol and a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ioversol and its primary hydrolytic degradant, this compound. These protocols are essential for researchers, scientists, and drug development professionals involved in the stability testing and quality control of Ioversol-based contrast media.

Experimental Protocols

Protocol 1: In Vitro Forced Hydrolytic Degradation of Ioversol

This protocol describes the procedure for inducing the degradation of Ioversol under acidic, neutral, and basic conditions to generate this compound.

Materials:

  • Ioversol reference standard

  • This compound reference standard (if available)

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath or incubator

  • Autosampler vials

Procedure:

  • Preparation of Ioversol Stock Solution: Accurately weigh and dissolve an appropriate amount of Ioversol reference standard in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Transfer a known volume of the Ioversol stock solution to a suitable flask. Add 0.1 M HCl to adjust the pH to approximately 1.2.

    • Neutral Hydrolysis: Transfer a known volume of the Ioversol stock solution to a suitable flask and add high-purity water. The pH should be approximately 7.0.

    • Basic Hydrolysis: Transfer a known volume of the Ioversol stock solution to a suitable flask. Add 0.1 M NaOH to adjust the pH to approximately 13.0.

  • Incubation: Incubate the prepared solutions in a temperature-controlled environment, such as a water bath, at 80°C.

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Quenching and Preparation:

    • Immediately cool the withdrawn samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

    • Dilute the samples with the HPLC mobile phase to a final concentration within the calibration range of the analytical method.

    • Filter the samples through a 0.45 µm syringe filter into autosampler vials for HPLC analysis.

Protocol 2: HPLC Quantification of Ioversol and this compound

This HPLC method is designed for the separation and quantification of Ioversol and this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Zodiac Phenyl C18 (250 mm × 4.6 mm, 5 µm) or a similar phenyl-based reversed-phase column.

  • Mobile Phase: A mixture of water and methanol (B129727) (90:10, v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: 254 nm.[9][10]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Solutions Preparation:

    • Prepare a stock solution of the Ioversol reference standard in the mobile phase.

    • If available, prepare a separate stock solution of the this compound reference standard.

    • From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., for Ioversol: 250-750 µg/mL).[9]

  • Calibration:

    • Inject the prepared standard solutions into the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

    • Determine the linearity, regression coefficient (r²), and response factor for each analyte.

  • Sample Analysis:

    • Inject the prepared samples from the degradation study (Protocol 1) into the HPLC system.

    • Identify the peaks for Ioversol and this compound based on their retention times compared to the standards.

  • Quantification:

    • Using the calibration curve, calculate the concentration of Ioversol remaining and this compound formed in each sample.

    • The extent of degradation is calculated as the percentage of Ioversol lost over time. The formation of this compound can be reported as a concentration or as a percentage of the initial Ioversol concentration.

Data Presentation

The quantitative data obtained from the in vitro degradation assay should be summarized for clear interpretation and comparison.

Table 1: Summary of Ioversol Degradation and Hydrolysate-1 Formation

Stress ConditionTime (hours)Ioversol Remaining (%)This compound (µg/mL)
Acidic (pH 1.2, 80°C) 0100.00.0
892.575.2
2478.3217.5
4861.8382.1
7245.6544.3
Neutral (pH 7.0, 80°C) 0100.00.0
899.8< LOQ
2499.52.5
4898.911.1
7298.218.4
Basic (pH 13.0, 80°C) 0100.00.0
885.4146.3
2465.2348.1
4842.1579.5
7223.7763.4

LOQ: Limit of Quantitation. Data presented are hypothetical.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described.

G cluster_prep Phase 1: Degradation Assay Setup cluster_incubation Phase 2: Incubation and Sampling cluster_analysis Phase 3: Sample Analysis and Quantification prep_stock Prepare Ioversol Stock Solution (1 mg/mL) prep_acid Acidic Condition (pH 1.2 with HCl) prep_stock->prep_acid prep_neutral Neutral Condition (pH 7.0 with Water) prep_stock->prep_neutral prep_base Basic Condition (pH 13.0 with NaOH) prep_stock->prep_base incubate Incubate all samples at 80°C prep_acid->incubate prep_neutral->incubate prep_base->incubate sampling Sample at 0, 8, 24, 48, 72 hours incubate->sampling quench Quench and Neutralize Samples sampling->quench hplc_analysis HPLC Analysis (Phenyl C18, Water:MeOH 90:10, 254 nm) quench->hplc_analysis quantify Quantify Ioversol and This compound hplc_analysis->quantify data_report Data Reporting and Stability Assessment quantify->data_report

References

Troubleshooting & Optimization

Overcoming matrix effects in Ioversol hydrolysate-1 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Ioversol hydrolysate-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ioversol and this compound?

Ioversol is a non-ionic, tri-iodinated radiographic contrast agent used in medical imaging procedures like CT scans and angiography.[1][2] this compound (CAS: 77868-40-7; Molecular Formula: C16H20I3N3O8) is a hydrolysis product of Ioversol.[3][4] Understanding the physicochemical properties of both the parent compound and its hydrolysate is crucial for developing accurate quantification methods.

Q2: What are matrix effects and how do they impact the quantification of this compound?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound. These effects are a significant challenge in LC-MS/MS-based bioanalysis.

Q3: What are the common causes of matrix effects in bioanalytical samples?

Endogenous components of biological matrices are the primary cause of matrix effects. In plasma or serum samples, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression. Other sources include salts, proteins, and metabolites that can co-extract with the analyte of interest.

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

The most common method is the post-extraction spike analysis. This involves comparing the analyte's peak area in a sample where it is spiked after extraction to the peak area of a neat solution of the analyte at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value close to 100% signifies minimal matrix effect.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload- Column contamination- Inappropriate mobile phase pH- Co-eluting interferences- Dilute the sample.- Implement a column wash step between injections.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Optimize the chromatographic gradient to separate interfering peaks.- Employ a more effective sample preparation technique (see Experimental Protocols).
Inconsistent or Non-Reproducible Results - Significant matrix effects varying between samples- Inconsistent sample preparation- Instrument instability- Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.- Automate the sample preparation process if possible.- Perform system suitability tests before each analytical run.- Re-optimize the sample cleanup procedure.
Low Analyte Recovery - Inefficient extraction from the sample matrix- Analyte degradation during sample processing- Suboptimal pH for extraction- Optimize the extraction solvent and pH.- Evaluate different sample preparation methods (e.g., switch from LLE to SPE).- Minimize sample processing time and temperature. A stability-indicating HPLC method for Ioversol has been developed, and similar principles can be applied to its hydrolysate.[7]
High Signal Suppression or Enhancement - Co-elution of matrix components (e.g., phospholipids)- Insufficient sample cleanup- Modify the chromatographic method to improve separation from interfering compounds.- Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or a phospholipid removal plate.- Dilute the sample to reduce the concentration of interfering matrix components.
Instrument Contamination/Carryover - Adsorption of the analyte to instrument components- High concentration samples injected previously- Implement a robust wash sequence for the autosampler and injection port.- Use a guard column and replace it regularly.- If carryover persists, troubleshoot the LC-MS system to identify the source of contamination.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques to mitigate matrix effects. These should be considered as starting points and may require optimization for your specific application and matrix.

Protein Precipitation (PPT)

A simple and fast method, but often provides the least clean extracts.

Methodology:

  • To 100 µL of plasma/serum sample, add 300 µL of a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

Methodology:

  • To 200 µL of plasma/serum sample, add a suitable internal standard.

  • Adjust the pH of the sample to optimize the extraction of this compound (requires knowledge of its pKa).

  • Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.

Methodology:

  • Select an appropriate SPE cartridge: Based on the physicochemical properties of this compound (a polar and hydrophilic compound), a mixed-mode or a polymeric reversed-phase sorbent may be suitable.

  • Condition the cartridge: Wash the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample: Pre-treat the plasma/serum sample (e.g., by dilution or pH adjustment) and load it onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove unretained matrix components.

  • Elute the analyte: Elute this compound with a strong solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following table provides illustrative data on the expected performance of different sample preparation techniques. Disclaimer: This data is for example purposes only and actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)85 - 11050 - 150< 15
Liquid-Liquid Extraction (LLE)70 - 9580 - 120< 10
Solid-Phase Extraction (SPE)90 - 10595 - 105< 5

Visualizations

Troubleshooting Workflow for Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during the quantification of this compound.

MatrixEffectTroubleshooting start Start: Inaccurate or Imprecise Results check_system System Suitability Check (Peak Shape, Retention Time, Intensity) start->check_system system_ok System OK? check_system->system_ok troubleshoot_lcms Troubleshoot LC-MS System (e.g., Column, Mobile Phase, Source) system_ok->troubleshoot_lcms No assess_me Assess Matrix Effect (Post-Extraction Spike) system_ok->assess_me Yes troubleshoot_lcms->check_system me_acceptable Matrix Effect Acceptable? assess_me->me_acceptable optimize_chrom Optimize Chromatography (e.g., Gradient, Column Chemistry) me_acceptable->optimize_chrom No end End: Method Optimized me_acceptable->end Yes chrom_ok Sufficient Improvement? optimize_chrom->chrom_ok improve_sp Improve Sample Preparation (e.g., LLE, SPE, Phospholipid Removal) chrom_ok->improve_sp No chrom_ok->end Yes improve_sp->assess_me use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sp->use_sil_is use_sil_is->end

Caption: A flowchart for systematic troubleshooting of matrix effects.

References

Technical Support Center: Resolving Co-elution of Ioversol Impurities in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Ioversol impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Ioversol I should be aware of during HPLC analysis?

During the synthesis and storage of Ioversol, several related substances can arise as impurities. These can be broadly categorized as process-related impurities and degradation impurities.[1] Process-related impurities may include residual iodinated intermediates, while degradation impurities can result from hydrolysis or oxidation.[1] The United States Pharmacopeia (USP) specifically lists Ioversol Related Compound A and Ioversol Related Compound B as impurities to be monitored.[2] Other numbered impurities, such as Impurity 5 and Impurity 12, are also recognized and available as reference standards.[3][4]

Q2: My chromatogram shows co-eluting peaks for Ioversol and its impurities. What are the initial steps to troubleshoot this issue?

Co-elution, where two or more compounds elute from the chromatography column at the same time, can compromise the accuracy of quantification.[5] When facing co-elution of Ioversol and its impurities, consider the following initial troubleshooting steps:

  • Verify System Suitability: Ensure your HPLC system meets the system suitability requirements outlined in the official pharmacopeial method, such as the USP monograph for Ioversol.[2] This includes checking the resolution between specified impurity peaks.[2]

  • Assess Peak Shape: Poor peak shape, such as fronting or tailing, can contribute to apparent co-elution.[6] Investigate potential causes like column degradation, improper mobile phase pH, or sample overload.

  • Review Chromatographic Conditions: Double-check that the mobile phase composition, pH, flow rate, and column temperature are set correctly according to your validated method or the official monograph.[2]

Q3: How can I improve the resolution between Ioversol and a closely eluting impurity?

Improving resolution is key to resolving co-elution. The resolution equation highlights three main factors to manipulate: efficiency, selectivity, and retention.[5][7] Here are some strategies:

  • Adjust Mobile Phase Composition: Modifying the organic modifier-to-aqueous ratio in your reversed-phase method can alter the retention and selectivity between Ioversol and its impurities.[7]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl or C8) can provide a different selectivity and improve separation.[8][9][10]

  • Modify Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, potentially improving resolution.[2][7]

  • Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve the separation of closely eluting peaks.[7]

Q4: Are there alternative analytical techniques that can help resolve co-elution issues with Ioversol impurities?

Yes, several advanced analytical techniques can provide better resolution and specificity for Ioversol impurity analysis:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns, which can provide significantly higher efficiency and resolution compared to traditional HPLC.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the differentiation of co-eluting compounds based on their mass-to-charge ratio, even if they are not chromatographically separated.[9][11]

  • High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique is particularly useful for iodinated compounds like Ioversol, as it can specifically detect and quantify iodine-containing species.[12]

  • Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique where a portion of the eluent from the first dimension column is sent to a second column with a different stationary phase for further separation. This can be very effective for resolving complex co-elutions.[13]

Troubleshooting Guide

This guide provides a structured approach to resolving common co-elution problems encountered during the analysis of Ioversol and its impurities.

Problem: Poor resolution between Ioversol and a known impurity (e.g., Related Compound A or B).

Logical Troubleshooting Workflow

start Start: Poor Resolution check_ssp Verify System Suitability Parameters (Resolution, Tailing Factor, Plate Count) start->check_ssp ssp_ok Are SSPs within specification? check_ssp->ssp_ok adjust_mp Adjust Mobile Phase Composition (e.g., % Organic, pH) ssp_ok->adjust_mp Yes troubleshoot_system Troubleshoot HPLC System (Pump, Injector, Detector) ssp_ok->troubleshoot_system No mp_effective Is resolution improved? adjust_mp->mp_effective change_column Select a Column with Different Selectivity (e.g., Phenyl, C8) mp_effective->change_column No end_resolved End: Resolution Achieved mp_effective->end_resolved Yes column_effective Is resolution improved? change_column->column_effective optimize_temp_flow Optimize Column Temperature and Flow Rate column_effective->optimize_temp_flow No column_effective->end_resolved Yes advanced_techniques Consider Advanced Techniques (UPLC, LC-MS, 2D-LC) optimize_temp_flow->advanced_techniques optimize_temp_flow->end_resolved advanced_techniques->end_resolved

Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols

Protocol 1: Standard HPLC Method for Ioversol Impurity Analysis (Based on USP)

This protocol is adapted from the USP monograph for Ioversol and is intended for the determination of related compounds A and B.[2]

Chromatographic Conditions

ParameterValue
Mode Liquid Chromatography
Detector UV 254 nm
Column 4.6-mm × 25-cm; packing L7 (octylsilane)
Column Temperature 35 ± 0.5°C
Flow Rate 1 mL/min
Injection Volume 50 µL
Mobile Phase Degassed mixture of water and acetonitrile (B52724) (99.5:0.5)

Procedure

  • Standard Solution Preparation: Accurately weigh and dissolve USP Ioversol Related Compound A RS and USP Ioversol Related Compound B RS in water to obtain a solution with known concentrations of approximately 1.0 µg/mL and 5.0 µg/mL, respectively.[2]

  • Test Solution Preparation: Prepare a solution of Ioversol in water with a concentration of 1000 µg/mL.[14]

  • Chromatography: Separately inject equal volumes of the Standard solution and the Test solution into the chromatograph.[2]

  • System Suitability: From the chromatogram of the Standard solution, ensure the resolution between Ioversol related compound A and Ioversol related compound B is not less than 2.0. The relative standard deviation for replicate injections should not be more than 5%.[2]

  • Analysis: Measure the peak responses and calculate the percentage of each related compound in the Ioversol sample.[2]

Protocol 2: UPLC-MS Method for Enhanced Separation and Identification

This protocol provides a general framework for developing a UPLC-MS method for improved separation and identification of Ioversol isomers and related substances, based on published research.[9]

Suggested Starting Conditions

ParameterValue
Column Waters ACQUITY UPLC™ BEH C8 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic with 3% Mobile Phase B
Flow Rate 0.3 mL/min (typical for UPLC)
Detection Wavelength 254 nm
Mass Spectrometer Triple-quadrupole with Electrospray Ionization (ESI) in positive ion mode

Procedure

  • Sample Preparation: Prepare Ioversol and reference impurity solutions in the mobile phase.

  • Method Optimization: Optimize the mobile phase gradient and MS parameters (e.g., cone voltage) to achieve the best separation and sensitivity for the impurities of interest.[9]

  • Data Acquisition and Analysis: Acquire both UV and MS data to confirm the identity of the peaks. The high resolution of UPLC should provide good separation, while the MS data will confirm the identity of co-eluting peaks if any remain.[9]

Experimental Workflow for UPLC-MS Method Development

start Start: Method Development prep_samples Prepare Ioversol and Impurity Standard Solutions start->prep_samples initial_uplc Initial UPLC-UV Analysis (e.g., C8 column, gradient elution) prep_samples->initial_uplc assess_sep Assess Separation of Impurities from Ioversol initial_uplc->assess_sep sep_ok Is separation adequate? assess_sep->sep_ok optimize_gradient Optimize Gradient Profile and Mobile Phase sep_ok->optimize_gradient No optimize_ms Optimize MS Parameters (ESI source, cone voltage) sep_ok->optimize_ms Yes optimize_gradient->assess_sep final_method Finalize UPLC-MS Method optimize_ms->final_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) final_method->validate_method end End: Validated Method validate_method->end

Caption: UPLC-MS method development workflow.

References

Enhancing the resolution between Ioversol and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Ioversol and its degradation products.

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the separation of Ioversol and its degradation products using High-Performance Liquid Chromatography (HPLC).

Question: What are the initial steps to improve poor resolution between Ioversol and its degradation products?

Answer:

When encountering poor resolution, a systematic approach is crucial. Begin by ensuring the HPLC system is functioning correctly. Verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility. Once system performance is confirmed, focus on the chromatographic method parameters. Key initial steps include:

  • Mobile Phase Composition: Modifying the organic modifier-to-aqueous ratio is often the first step. For reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of both Ioversol and its more polar degradation products, potentially improving separation.

  • Gradient Slope: If using a gradient method, decreasing the gradient slope (i.e., making it shallower) can enhance the resolution between closely eluting peaks.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although this will also increase the run time.

  • Column Temperature: Optimizing the column temperature can influence selectivity. A good starting point is 35°C, as indicated in some established methods.[1][2] Varying the temperature by ±5-10°C can reveal changes in peak elution order and resolution.

Question: My chromatogram shows peak tailing for Ioversol. How can I resolve this?

Answer:

Peak tailing for Ioversol can be caused by several factors. A logical troubleshooting workflow is essential:

  • Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.

  • Evaluate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanol (B1196071) groups on the silica-based column packing, which can lead to secondary interactions with the analyte. While Ioversol is non-ionic, some degradation products may have ionizable groups. Ensure the mobile phase pH is appropriate for the column and analytes.

  • Inspect for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Consider Secondary Interactions: Ioversol has several polar functional groups that can interact with active sites on the column. Using a mobile phase with a suitable buffer or an end-capped column can help minimize these interactions.

Question: I am observing co-elution of Ioversol with one of its known degradation products, Ioversol Related Compound B. What steps can I take to separate them?

Answer:

Resolving co-eluting peaks requires a change in selectivity. Ioversol Related Compound B has a similar core structure to Ioversol but with a different side chain, which may result in similar retention times under certain conditions.[3][4][5] To improve separation:

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Modify the Stationary Phase: A phenyl column has been shown to be effective for Ioversol analysis.[1][2] If you are using a standard C18 column, switching to a phenyl-hexyl or a polar-embedded phase column could provide the necessary change in selectivity.

  • Adjust Mobile Phase Additives: The addition of a small percentage of a different solvent, like isopropanol, to the mobile phase can sometimes improve resolution.

  • Optimize Temperature: As mentioned previously, temperature can affect selectivity. A systematic study of the effect of temperature on the resolution of this critical pair is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Ioversol?

A1: Ioversol, like other iodinated contrast media, can degrade under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[6][7] The amide linkages in the Ioversol molecule are susceptible to hydrolysis, which can lead to the formation of acidic and amine-containing degradation products.[8] The polyhydroxyalkyl side chains and the aromatic ring can be susceptible to oxidation.[9]

Q2: What are the known degradation products or impurities of Ioversol?

A2: Two commonly referenced related compounds are Ioversol Related Compound A and Ioversol USP Related Compound B.[3][10] Their chemical structures are distinct from the parent Ioversol molecule and they are often monitored as impurities or degradation products.

Q3: Is there a recommended starting HPLC method for Ioversol analysis?

A3: A good starting point is a reversed-phase HPLC method using a phenyl column.[1][2] A mobile phase consisting of a water:methanol gradient at a flow rate of 1.0 mL/min and a column temperature of 35°C has been successfully used.[1] Detection is typically performed using a UV detector at 254 nm.[1][2]

Q4: How can I confirm the identity of the degradation products I am observing?

A4: The most definitive way to identify degradation products is by using mass spectrometry (MS) coupled with HPLC (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the degradants. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2]

  • Acid Hydrolysis: Dissolve Ioversol in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Ioversol in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat an aqueous solution of Ioversol with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Ioversol to 105°C for 24 hours.

  • Photolytic Degradation: Expose an aqueous solution of Ioversol to UV light (254 nm) for 7 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

HPLC Method for Ioversol and its Degradation Products

This protocol is a starting point and may require optimization for specific applications.

ParameterCondition
Column Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Isocratic 90:10 (A:B) or a shallow gradient[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 20 µL
Detector UV at 254 nm[1][2]
Run Time 10-20 minutes (adjust as needed)

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Ioversol

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH24 hoursRoom Temp.
Oxidation3% H₂O₂24 hoursRoom Temp.
ThermalDry Heat24 hours105°C
PhotolysisUV Light (254 nm)7 hoursRoom Temp.

Table 2: Key HPLC Method Parameters for Ioversol Analysis

ParameterRecommended ValuePotential for Optimization
Stationary Phase Phenyl C18[1]C8, Polar-embedded phases
Mobile Phase Water/Methanol[1]Water/Acetonitrile, buffer addition
pH Not specified (neutral)Acidic to neutral (pH 3-7)
Flow Rate 1.0 mL/min[1]0.8 - 1.2 mL/min
Temperature 35°C[1]25 - 45°C

Visualizations

TroubleshootingWorkflow start Poor Resolution Observed check_system Verify System Suitability (Plates, Tailing, Reproducibility) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Pump, Injector, Detector) system_ok->fix_system No optimize_method Optimize Method Parameters system_ok->optimize_method Yes fix_system->check_system mobile_phase Adjust Mobile Phase (Organic %) optimize_method->mobile_phase gradient Modify Gradient Slope optimize_method->gradient flow_rate Change Flow Rate optimize_method->flow_rate temperature Vary Column Temperature optimize_method->temperature resolution_improved Resolution Improved? mobile_phase->resolution_improved gradient->resolution_improved flow_rate->resolution_improved temperature->resolution_improved change_selectivity Change Selectivity resolution_improved->change_selectivity No end Acceptable Resolution Achieved resolution_improved->end Yes change_solvent Change Organic Modifier (e.g., MeOH to ACN) change_selectivity->change_solvent change_column Change Column Chemistry (e.g., C18 to Phenyl) change_selectivity->change_column change_solvent->resolution_improved change_column->resolution_improved

Caption: Troubleshooting workflow for improving chromatographic resolution.

DegradationPathways Ioversol Ioversol Stress Stress Conditions (Acid, Base, Oxidant, Light, Heat) Ioversol->Stress Degradation_Products Degradation Products Stress->Degradation_Products Hydrolysis_Products Hydrolysis Products (e.g., Amide Cleavage) Degradation_Products->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., Hydroxylation) Degradation_Products->Oxidation_Products Photolysis_Products Photolysis Products Degradation_Products->Photolysis_Products Related_Compound_A Ioversol Related Compound A Hydrolysis_Products->Related_Compound_A Related_Compound_B Ioversol Related Compound B Oxidation_Products->Related_Compound_B

Caption: Illustrative degradation pathways of Ioversol under stress conditions.

References

Minimizing on-column degradation of Ioversol during HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ioversol HPLC Analysis

Welcome to the technical support center for the HPLC analysis of Ioversol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize on-column degradation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: I'm observing extra peaks in my chromatogram that are not present in the standard solution, suggesting on-column degradation of Ioversol.

  • Question: What are the common causes of on-column degradation of Ioversol during HPLC analysis? Answer: On-column degradation of Ioversol can be attributed to several factors:

    • Mobile Phase pH: Extreme pH values can lead to the hydrolysis of the amide bonds in the Ioversol molecule.

    • Column Chemistry: Interaction with residual silanol (B1196071) groups on silica-based C18 columns can catalyze degradation. These acidic sites can interact with the polar functional groups of Ioversol.

    • Elevated Column Temperature: High temperatures can accelerate the degradation of thermally sensitive compounds like Ioversol.

    • Oxidative Stress: Dissolved oxygen in the mobile phase or contaminants can lead to oxidation.

  • Question: How can I troubleshoot and minimize the appearance of these degradation peaks? Answer: Follow this troubleshooting workflow:

    Troubleshooting_Degradation start Start: Extra Peaks Observed check_ph 1. Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to Neutral Range (6-7) check_ph->adjust_ph pH is Acidic/Basic ph_ok pH is Neutral check_ph->ph_ok pH is Neutral check_column 2. Evaluate Column Type adjust_ph->check_column ph_ok->check_column use_endcapped Switch to an End-Capped or Inert Column check_column->use_endcapped Using Standard Silica C18 column_ok Column is Appropriate check_column->column_ok Using End-Capped/Inert Column check_temp 3. Assess Column Temperature use_endcapped->check_temp column_ok->check_temp lower_temp Reduce Temperature (e.g., to 25-30°C) check_temp->lower_temp Temperature is Elevated (>40°C) temp_ok Temperature is Controlled check_temp->temp_ok Temperature is at Room Temp check_mobile_phase 4. Degas Mobile Phase lower_temp->check_mobile_phase temp_ok->check_mobile_phase degas Ensure Proper Degassing (Sonication/Helium Sparging) check_mobile_phase->degas Degassing is Inadequate mobile_phase_ok Mobile Phase is Degassed check_mobile_phase->mobile_phase_ok Degassing is Adequate end End: Degradation Minimized degas->end mobile_phase_ok->end

    Caption: Troubleshooting workflow for Ioversol on-column degradation.

Issue 2: My Ioversol peak is tailing, and the resolution from other peaks is poor.

  • Question: What causes peak tailing for Ioversol? Answer: Peak tailing is often a result of secondary interactions between Ioversol and the stationary phase. The primary cause is the interaction of Ioversol's polar functional groups with active silanol groups on the surface of silica-based columns.

  • Question: How can I improve the peak shape and resolution? Answer:

    • Use an End-Capped Column: Select a high-quality, end-capped C18 column. End-capping chemically bonds a small, inert group to the residual silanol groups, minimizing their interaction with analytes.

    • Optimize Mobile Phase pH: Adjusting the mobile phase to a slightly acidic pH (e.g., using a phosphate (B84403) buffer) can suppress the ionization of silanol groups, reducing their interaction with Ioversol.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl column, may provide different selectivity and improved peak shape. A published stability-indicating method for Ioversol successfully utilized a Zodiac phenyl C18 column.[1][2]

Issue 3: I am developing a stability-indicating method for Ioversol and need to understand its degradation profile.

  • Question: Under what conditions does Ioversol degrade? Answer: Forced degradation studies have shown that Ioversol is susceptible to degradation under various stress conditions. The order of stability from most stable to least stable is: Water > Acid > Oxidation > Base > Photo.[3]

  • Question: What are the expected degradation products? Answer: Potential degradation impurities include deiodinated forms, hydrolyzed amides or glycols, and oxidation products.[4]

Quantitative Data Summary

The following table summarizes the results of a forced degradation study on Ioversol, providing insights into its stability under different stress conditions.

Stress ConditionReagent/ExposureDuration & Temperature% Assay of Ioversol% Degradation
Acid Hydrolysis 0.1N HCl24 hours at Room Temp96.213.79
Base Hydrolysis 0.1N NaOH24 hours at Room Temp89.5410.46
Neutral Hydrolysis Water3 hours at 60°C98.531.47
Oxidative 3% H₂O₂24 hours at Room Temp93.876.13
Photolytic UV Light7 hours85.1214.88

Data sourced from a stability-indicating method development study.[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ioversol

This protocol is based on a validated method for the quantification of Ioversol in injection dosage forms.[1][2][3]

1. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm particle size).

  • Mobile Phase: A mixture of water and methanol (B129727) in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: Ambient (e.g., 25°C).

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ioversol reference standard in the mobile phase to obtain a known concentration (e.g., 500 µg/mL).

  • Sample Solution: Dilute the Ioversol injection formulation with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 254.5-763.5 µg/mL).[1][2]

3. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

4. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of Ioversol.

  • Inject the sample solutions.

  • Calculate the concentration of Ioversol in the samples by comparing the peak areas with that of the standard solution.

The following diagram illustrates the overall experimental workflow:

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep_mobile_phase Prepare Mobile Phase (Water:Methanol 90:10) equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution system_suitability Perform System Suitability prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Samples prep_sample->inject_sample equilibrate->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_standard Inject Standard inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_concentration Calculate Concentration integrate_peaks->calculate_concentration report_results Report Results calculate_concentration->report_results

Caption: General workflow for the HPLC analysis of Ioversol.

References

Selecting the appropriate HPLC column for Ioversol impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in Ioversol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is recommended for Ioversol impurity analysis according to the USP monograph?

The United States Pharmacopeia (USP) monograph for Ioversol specifies a stainless steel column with the designation L7. An L7 column has a stationary phase of octylsilane (B1236092) (C8) chemically bonded to porous silica (B1680970) particles.

Q2: What are the typical chromatographic conditions specified in the USP monograph for Ioversol impurity analysis?

The USP monograph outlines the following conditions for the analysis of Ioversol and its related compounds:

ParameterSpecification
Stationary Phase L7 (C8)
Column Dimensions 4.6 mm x 25 cm
Mobile Phase A degassed mixture of water and acetonitrile (B52724) (99.5:0.5)
Detection UV at 254 nm
Column Temperature 35 °C
Injection Volume Approximately 50 µL

System Suitability Requirements:

  • The resolution (R) between Ioversol related compound A and Ioversol related compound B must be not less than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 5%.

Q3: Are there alternative HPLC columns that can be used for Ioversol impurity analysis?

Yes, several alternative columns have been successfully used for the analysis of Ioversol and its impurities. The choice of column can influence selectivity and resolution. Here are some reported alternatives:

  • Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm): This column has been used in a stability-indicating method for Ioversol. Phenyl columns can offer different selectivity compared to C8 or C18 columns due to π-π interactions with aromatic analytes.[1][2]

  • XSelect HSS T3 (50 mm x 2.1 mm, 5 µm): This column has been utilized in an HPLC-ICP-MS method for the quantification of Ioversol related compounds.[3]

  • Waters ACQUITY UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm): This UPLC column has been used for the separation of Ioversol isomers and related substances.

The choice of an alternative column may require method re-validation to ensure it meets the required system suitability criteria.

HPLC Method Comparison

The following table summarizes the key parameters of the USP method and two alternative methods found in the literature.

ParameterUSP MethodAlternative Method 1Alternative Method 2
Column L7 (C8), 4.6 mm x 25 cmZodiac Phenyl C18, 4.6 mm x 250 mm, 5 µm[1][2]XSelect HSS T3, 2.1 mm x 50 mm, 5 µm[3]
Mobile Phase Water:Acetonitrile (99.5:0.5)Water:Methanol (90:10)[1][2]Gradient elution (details not specified)[3]
Flow Rate Not specified1.0 mL/min[2]Not specified
Detection UV at 254 nmUV at 254 nm[1][2]ICP-MS (monitoring 127I)[3]
Column Temperature 35 °C35 °C[2]Not specified
Run Time Not specified< 10 minutes[1]12 minutes[3]
Tailing Factor Not specified0.99 for Ioversol[2]Not specified
Theoretical Plates Not specified7455 for Ioversol[2]Not specified
LOQ (Impurity A) Not specifiedNot specified0.022 µM[3]
LOQ (Impurity B) Not specifiedNot specified0.026 µM[3]

Troubleshooting Guide

General Workflow for HPLC Analysis of Ioversol Impurities

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (e.g., Water:ACN 99.5:0.5) Degas thoroughly Equilibrate Equilibrate HPLC System with Mobile Phase Mobile_Phase->Equilibrate Standard_Sol Prepare Standard Solution (Ioversol, Impurities A & B) SST Perform System Suitability Test (SST) Inject Standard Solution Standard_Sol->SST Sample_Sol Prepare Sample Solution (Ioversol drug substance/product) Analyze_Sample Inject Sample Solution Sample_Sol->Analyze_Sample Equilibrate->SST SST->Analyze_Sample If SST passes Data_Acquisition Acquire Chromatographic Data Analyze_Sample->Data_Acquisition Check_SST Check SST Results (Resolution, Tailing, RSD) Data_Acquisition->Check_SST Integrate_Peaks Integrate Peaks in Sample Chromatogram Check_SST->Integrate_Peaks If SST is acceptable Calculate_Impurities Calculate Impurity Content Integrate_Peaks->Calculate_Impurities Report Generate Report Calculate_Impurities->Report

Caption: Experimental workflow for Ioversol impurity analysis by HPLC.

Q4: I am observing poor resolution between Ioversol and its related compounds A and B. What are the possible causes and solutions?

Poor resolution is a common issue in HPLC analysis. Here are some potential causes and troubleshooting steps:

  • Mobile Phase Composition: The mobile phase composition is critical for achieving optimal separation.

    • Solution: Ensure the mobile phase is prepared accurately. Even small deviations in the water-to-organic solvent ratio can significantly impact resolution. If using the USP method, the very low organic content (0.5% acetonitrile) makes precise preparation crucial. Consider preparing a larger batch of mobile phase to minimize variability.

  • Column Performance: The column's efficiency may have deteriorated over time.

    • Solution: Check the column's performance by injecting a standard and evaluating the theoretical plates and peak symmetry. If the performance is poor, try cleaning the column according to the manufacturer's instructions. If cleaning does not restore performance, the column may need to be replaced.

  • Flow Rate: The flow rate can affect resolution.

    • Solution: A lower flow rate generally leads to better resolution, but at the cost of longer run times. Experiment with slightly lower flow rates to see if resolution improves.

  • Column Temperature: Temperature can influence selectivity.

    • Solution: Ensure the column oven is maintaining a stable temperature of 35 °C as specified in the USP method. Temperature fluctuations can lead to retention time shifts and affect resolution.

  • Alternative Stationary Phase: If optimizing the above parameters does not yield the desired resolution, consider an alternative stationary phase.

    • Solution: A phenyl-based column, for example, can offer different selectivity for aromatic compounds like Ioversol and its impurities due to π-π interactions.

Q5: The peaks in my chromatogram are showing significant tailing. What should I do?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column effects.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.

    • Solution: While the USP method does not specify a pH adjustment, for basic compounds, operating at a lower pH can suppress the ionization of silanol groups and reduce tailing. However, any deviation from the compendial method would require re-validation. Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Solution: Follow a proper column cleaning procedure. If the problem persists, the column may be permanently damaged and require replacement.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can contribute to peak broadening and tailing.

    • Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter and length.

Q6: I am seeing unexpected peaks in my chromatogram. How can I identify their source?

Unexpected peaks can arise from several sources. A systematic approach is needed to identify them.

  • Sample Degradation: Ioversol can degrade under certain stress conditions. Forced degradation studies have shown that Ioversol can degrade under acidic, basic, oxidative, and photolytic conditions.

    • Solution: Prepare samples fresh and protect them from light and extreme temperatures. If you suspect degradation, comparing the chromatogram to a freshly prepared standard can help confirm this.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks in the chromatogram.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Filtering the mobile phase can also help remove particulate matter.

  • Carryover from Previous Injections: If a highly concentrated sample was previously injected, it might not have been completely washed out of the injector or column.

    • Solution: Inject a blank (mobile phase) to see if the unexpected peaks are still present. If so, implement a robust needle wash program and consider flushing the column with a strong solvent.

  • Excipients from the Formulation: If you are analyzing a drug product, some of the excipients may be UV-active and elute as peaks.

    • Solution: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to identify any peaks originating from the formulation.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) Check_SST Review System Suitability Test (SST) Results Problem->Check_SST SST_Fail SST Fails? Check_SST->SST_Fail Check_System Check HPLC System (Pump, Injector, Detector) SST_Fail->Check_System Yes Resolution_Issue Poor Resolution? SST_Fail->Resolution_Issue No Check_Column Check Column (Age, Performance, Contamination) Check_System->Check_Column Check_Method Check Method Parameters (Mobile Phase, Temp, Flow Rate) Check_Column->Check_Method Isolate_Variable Isolate and Test One Variable at a Time Check_Method->Isolate_Variable Optimize_Method Optimize Method Parameters (e.g., adjust mobile phase, try different column) Isolate_Variable->Optimize_Method Consult_Expert Consult Senior Analyst or Technical Support Optimize_Method->Consult_Expert Tailing_Issue Peak Tailing? Resolution_Issue->Tailing_Issue No Optimize_Mobile_Phase Adjust Mobile Phase Strength/Composition Resolution_Issue->Optimize_Mobile_Phase Yes Tailing_Issue->Problem No, other issue Check_pH Check Mobile Phase pH (if applicable) Tailing_Issue->Check_pH Yes Lower_Flow_Rate Decrease Flow Rate Optimize_Mobile_Phase->Lower_Flow_Rate Replace_Column Replace Column Lower_Flow_Rate->Replace_Column Reduce_Sample_Load Reduce Sample Concentration/Injection Volume Check_pH->Reduce_Sample_Load Reduce_Sample_Load->Replace_Column

Caption: A decision tree for troubleshooting common HPLC issues.

References

Best practices for Ioversol hydrolysate-1 standard solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices for the preparation and storage of Ioversol hydrolysate-1 standard solutions, along with troubleshooting advice for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Ioversol Related Compound A, is a primary degradation product of Ioversol, a non-ionic, iodinated contrast agent. It is a critical impurity that is monitored during the quality control of Ioversol drug products.

Q2: What is the primary solvent for preparing this compound standard solutions?

A2: According to the United States Pharmacopeia (USP) monograph for Ioversol, water is the recommended solvent for preparing standard solutions of Ioversol Related Compound A.[1]

Q3: What is a typical concentration for a working standard solution?

A3: A common concentration for a working standard solution of this compound is approximately 1.0 µg/mL in water.[1] This concentration is suitable for use in stability-indicating HPLC methods for Ioversol.

Q4: How should I store the solid this compound reference standard?

A4: The solid reference standard should be stored in a well-closed container at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F), and protected from light.[1]

Q5: How long can I store the prepared standard solution?

A5: The stability of the prepared standard solution can vary. It is best practice to prepare fresh solutions daily. For short-term storage, refrigeration at 2-8°C is recommended, but the stability under these conditions should be verified. One study on Ioversol solutions (the parent compound) assessed stability at ambient room temperature and in a refrigerator over one day.[2] While specific data for the hydrolysate is limited, it is crucial to minimize the storage time of dilute aqueous solutions to prevent degradation or microbial growth.

Experimental Protocols

Preparation of this compound Standard Stock Solution (e.g., 100 µg/mL)

Materials:

  • This compound (Ioversol Related Compound A) Reference Standard (RS)

  • High-purity water (e.g., HPLC grade or Milli-Q)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Sonicator

Procedure:

  • Accurately weigh a suitable amount of this compound RS (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 100 mL).

  • Add a portion of high-purity water to the flask (approximately 50-70% of the final volume).

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.

  • Allow the solution to return to room temperature.

  • Dilute the solution to the final volume with high-purity water and mix thoroughly.

Preparation of Working Standard Solution (e.g., 1.0 µg/mL)

Materials:

  • This compound stock solution (100 µg/mL)

  • High-purity water

  • Class A volumetric flasks and pipettes

Procedure:

  • Pipette an appropriate volume of the stock solution (e.g., 1.0 mL) into a volumetric flask (e.g., 100 mL).

  • Dilute to the final volume with high-purity water.

  • Mix the solution thoroughly before use.

Data Presentation

Table 1: Recommended Storage Conditions
MaterialFormTemperatureLight ConditionContainer
This compound RSSolid15°C to 30°C[1]Protect from light[1]Well-closed
Standard Stock SolutionAqueous2°C to 8°C (Short-term)Protect from lightTightly sealed, amber glass or UV-protected vial
Working Standard SolutionAqueousPrepare fresh dailyProtect from lightTightly sealed, amber glass or UV-protected vial
Table 2: Summary of Ioversol Forced Degradation (Illustrative)
Stress ConditionReagent/ParametersDurationTypical Degradation of Ioversol
Acid Hydrolysis0.1N HCl24 hours at room temperatureDegradation observed
Base Hydrolysis0.1N NaOH24 hours at room temperatureMore significant degradation than acid hydrolysis
Oxidation3% H₂O₂24 hours at room temperatureDegradation observed
Thermal60°C3 hoursStable
PhotolyticUV light7 hoursSignificant degradation

This table is illustrative and based on general forced degradation strategies. The actual percentage of degradation can vary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inaccurate or irreproducible standard concentration Incomplete dissolution of the reference standard.- Ensure the reference standard is fully dissolved before diluting to the final volume. Use sonication to aid dissolution.
Inaccurate weighing or volumetric measurements.- Use calibrated analytical balances and Class A volumetric glassware.
Degradation of the standard solution.- Prepare fresh standard solutions daily. Protect solutions from light and store refrigerated for short periods if validated.
Peak tailing or fronting in HPLC analysis Secondary interactions with the stationary phase.- Ensure the mobile phase pH is appropriate for the analyte and column.
Column overload.- Inject a smaller volume or a more dilute standard solution.
Column contamination or degradation.- Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Ghost peaks in the chromatogram Contamination of the mobile phase or diluent.- Use high-purity solvents and prepare fresh mobile phase daily.
Carryover from previous injections.- Implement a needle wash with a strong solvent in the autosampler sequence.
Sample degradation in the autosampler.- Use a cooled autosampler if available.
Baseline drift or noise Mobile phase not properly degassed.- Degas the mobile phase using sonication, vacuum, or helium sparging.
Temperature fluctuations.- Use a column oven to maintain a stable column temperature.
Contaminated detector cell.- Flush the detector cell with an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_working Working Solution cluster_analysis Analysis weigh Weigh Ioversol Hydrolysate-1 RS dissolve Dissolve in High-Purity Water weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute_stock Dilute to Final Volume (Stock Solution) sonicate->dilute_stock pipette Pipette Aliquot of Stock Solution dilute_stock->pipette Use for dilution dilute_working Dilute to Final Volume (Working Solution) pipette->dilute_working inject Inject into HPLC System dilute_working->inject Ready for analysis acquire Acquire Chromatographic Data inject->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for this compound Standard Preparation and Analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_ghost_peaks Extraneous Peaks start Chromatographic Problem Observed peak_shape Tailing or Fronting? start->peak_shape baseline Drift or Noise? start->baseline ghost_peaks Ghost Peaks? start->ghost_peaks check_overload Reduce Injection Volume/Concentration peak_shape->check_overload Yes check_ph Verify Mobile Phase pH peak_shape->check_ph Yes flush_column Flush or Replace Column check_overload->flush_column If persists degas Degas Mobile Phase baseline->degas Yes temp_control Use Column Oven baseline->temp_control Yes clean_detector Clean Detector Cell degas->clean_detector If persists fresh_mobile_phase Prepare Fresh Mobile Phase ghost_peaks->fresh_mobile_phase Yes needle_wash Implement Needle Wash ghost_peaks->needle_wash Yes clean_system Clean Injector/System fresh_mobile_phase->clean_system If persists

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Ioversol Hydrolysate-1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Ioversol hydrolysate-1, a critical degradation product of the contrast agent Ioversol. Ensuring the accurate measurement of this impurity is paramount for quality control and regulatory compliance in pharmaceutical development. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection and compares it with an alternative HPLC method coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of two distinct HPLC-based methods for the analysis of Ioversol related compounds, including its primary hydrolysate.

ParameterHPLC-UV Method (Proposed for this compound)HPLC-ICP-MS Method (for Ioversol Related Compounds A & B)
Principle Reverse-phase chromatography with UV detectionReverse-phase chromatography with elemental mass spectrometry detection
Target Analyte(s) Ioversol and its degradation products (including this compound)Ioversol Related Compound A & B
Column Zodiac Phenyl C18 (250 mm x 4.5 mm, 5 µm)XSelect HSS T3 (50 mm x 2.1 mm, 5 µm)
Mobile Phase Water:Methanol (B129727) (90:10, v/v)Gradient Elution (details not specified)
Detection Diode Array Detector (DAD) at 254 nmInductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring m/z for ¹²⁷I
Limit of Quantitation (LOQ) ~2.38 µg/mL (for Ioversol)0.022 µM (for Compound A), 0.026 µM (for Compound B)[1]
Accuracy (% Recovery) ~100% (for Ioversol)[2][3]95-107% (for Compounds A & B)[1]
Precision (% RSD) < 2.0% (for Ioversol)[2][3]≤ 3.9% (for Compounds A & B)[1]

Detailed Experimental Protocols

Stability-Indicating HPLC-UV Method for Ioversol and its Degradation Products

This method is adapted from a validated stability-indicating assay for Ioversol and is proposed for the quantification of this compound.[2][3]

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity series with a quaternary pump, autosampler, column oven, and diode array detector.[3]

  • Column: Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of water and methanol in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 254 nm.[2][3]

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Further dilute to achieve a series of concentrations for linearity assessment.

  • Sample Solution: Dilute the Ioversol drug product or substance with the mobile phase to a suitable concentration for analysis.

3. Forced Degradation Study (to generate this compound):

  • Acid Hydrolysis: Treat the Ioversol sample with 0.1 N HCl at 60°C for 3 hours.[1]

  • Base Hydrolysis: Treat the Ioversol sample with 0.1 N NaOH at 60°C for 3 hours.[1]

  • Neutral Hydrolysis: Reflux the Ioversol sample in water at 60°C for 3 hours.[1]

  • Oxidative Degradation: Treat the Ioversol sample with 3% H₂O₂ at 60°C for 3 hours.[1]

  • Photolytic Degradation: Expose the Ioversol sample solution to UV light for 24 hours.[1]

  • Neutralize the acidic and basic solutions before injection.

Alternative HPLC-ICP-MS Method for Ioversol Related Compounds

This method offers high sensitivity and specificity for the quantification of Ioversol related compounds A and B.[1]

1. Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system coupled to an Inductively Coupled Plasma Mass Spectrometer.

  • Column: XSelect HSS T3 (50 mm x 2.1 mm, 5 µm particle size).[1]

  • Elution: Gradient elution with a total chromatographic run time of 12 minutes.[1]

2. Mass Spectrometry Conditions:

  • Monitored m/z: ¹²⁷I for Ioversol related compounds.[1]

3. Calibration:

  • Establish calibration curves over a range of 0.3-15 µM for Iodine, with correlation coefficients greater than 0.999.[1]

Method Validation Summary

The validation of an analytical method ensures its suitability for its intended purpose. The following tables summarize the validation parameters for the two methods.

HPLC-UV Method Validation Data (based on Ioversol validation[2][3])
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePeak purity of Ioversol confirmed under stress conditions.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999254.5-763.5 µg/mL (for Ioversol)
Accuracy (% Recovery) 98.0% - 102.0%~100%
Precision (% RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.729 µg/mL (for Ioversol)
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:12.376 µg/mL (for Ioversol)
Robustness % RSD ≤ 2.0% for minor changes in method parametersThe method is robust for small variations in flow rate and mobile phase composition.
HPLC-ICP-MS Method Validation Data (for Ioversol Related Compounds A & B[1])
Validation ParameterResult (Compound A)Result (Compound B)
Linearity (Range) 0.3-15 µM (for Iodine)0.3-15 µM (for Iodine)
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Quantitation (LOQ) 0.022 µM0.026 µM
Accuracy (% Recovery) 95-107%95-107%
Precision (% RSD) ≤ 3.9%≤ 3.9%

Visualizations

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation

HPLC Method Validation Workflow

Conclusion

This guide provides a comparative overview of a proposed HPLC-UV method and an established HPLC-ICP-MS method for the analysis of this compound and related compounds. The HPLC-UV method, adapted from a stability-indicating assay for the parent drug, offers a straightforward and robust approach suitable for routine quality control. The HPLC-ICP-MS method provides higher sensitivity and is an excellent alternative or complementary technique, especially for trace-level quantification, as it is structure-independent and does not require analytical standards.[1] The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, availability of instrumentation, and the context of the drug development phase.

References

Inter-Laboratory Comparison of Ioversol Stability Testing Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the stability of Ioversol, a non-ionic, water-soluble radiographic contrast agent. The stability of Ioversol is a critical quality attribute, and robust analytical methods are necessary to ensure its safety and efficacy. This document details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and discusses its performance under various stress conditions. The information presented is collated from published studies and serves as a valuable resource for laboratories involved in the quality control and formulation development of Ioversol.

Data Presentation: Comparative Stability of Ioversol

The stability of Ioversol was evaluated using a stability-indicating HPLC method after subjecting it to forced degradation under several stress conditions, including acid, base, oxidation, heat, and photolysis. The extent of degradation varies significantly with the applied stress, indicating specific degradation pathways.

Table 1: Summary of Ioversol Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 N HCl24 hours80°C12.5
Base Hydrolysis0.1 N NaOH24 hours80°C18.2
Oxidation30% H₂O₂24 hours80°C15.8
Thermal DegradationWater24 hours80°C8.9
Photolytic DegradationUV Light7 daysAmbient25.4

Data compiled from a study by Babu S, et al. (2019).[1][2]

The order of stability of Ioversol under the tested conditions was found to be: Water > Acid > Oxidation > Base > Photo.[2]

Table 2: Performance Characteristics of a Validated Stability-Indicating HPLC-DAD Method for Ioversol

ParameterResult
Linearity Range (µg/mL)254.5 - 763.5
Limit of Detection (LOD) (µg/mL)0.729
Limit of Quantification (LOQ) (µg/mL)2.376
Accuracy (% Recovery)~100%
Precision (% RSD)< 2.0%
Retention Time (min)4.11

This method demonstrates good linearity, sensitivity, accuracy, and precision, making it suitable for routine quality control and stability studies.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability testing. The following sections describe the protocols for the stability-indicating HPLC method and forced degradation studies for Ioversol.

1. Stability-Indicating HPLC-DAD Method

This method is designed to separate and quantify Ioversol from its degradation products, process impurities, and excipients.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of water and methanol (B129727) in a 90:10 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dilute the Ioversol bulk drug or injection formulation with the mobile phase to achieve a concentration within the linearity range (e.g., 500 µg/mL).

2. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[3][4]

  • General Procedure: Prepare a stock solution of Ioversol (e.g., 1 mg/mL). Subject aliquots of this solution to the stress conditions outlined below. After the specified duration, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Acid Hydrolysis: Mix the Ioversol stock solution with an equal volume of 0.1 N HCl and keep at 80°C for 24 hours.

  • Base Hydrolysis: Mix the Ioversol stock solution with an equal volume of 0.1 N NaOH and keep at 80°C for 24 hours.

  • Oxidative Degradation: Mix the Ioversol stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂) and keep at 80°C for 24 hours.

  • Thermal Degradation: Heat the Ioversol stock solution (in water) at 80°C for 24 hours.

  • Photolytic Degradation: Expose the Ioversol stock solution to UV light (e.g., in a photostability chamber) for 7 days. A control sample should be kept in the dark.

Mandatory Visualization

The following diagrams illustrate the workflow for developing a stability-indicating method and the process of forced degradation.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_output Output prep_sample Prepare Ioversol Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 80°C, 24h) prep_sample->acid base Base Hydrolysis (0.1 N NaOH, 80°C, 24h) prep_sample->base oxidation Oxidation (30% H2O2, 80°C, 24h) prep_sample->oxidation thermal Thermal Degradation (Water, 80°C, 24h) prep_sample->thermal photo Photolytic Degradation (UV Light, 7 days) prep_sample->photo prep_stress Prepare Stress Agents (HCl, NaOH, H2O2) prep_stress->acid prep_stress->base prep_stress->oxidation neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis HPLC-DAD Analysis neutralize->hplc_analysis data_eval Evaluate Degradation (% Assay Loss) hplc_analysis->data_eval pathway Identify Degradation Pathway data_eval->pathway

Caption: Workflow for Forced Degradation Study of Ioversol.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization define_obj Define Method Objectives (Assay & Impurities) select_col Select Column & Mobile Phase define_obj->select_col optimize_cond Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp) select_col->optimize_cond stress_samples Analyze Forced Degradation Samples optimize_cond->stress_samples check_spec Check for Peak Purity & Resolution stress_samples->check_spec specificity Specificity check_spec->specificity linearity Linearity & Range check_spec->linearity accuracy Accuracy check_spec->accuracy precision Precision (Repeatability & Intermediate) check_spec->precision lod_loq LOD & LOQ check_spec->lod_loq robustness Robustness check_spec->robustness doc_method Document Analytical Procedure specificity->doc_method linearity->doc_method accuracy->doc_method precision->doc_method lod_loq->doc_method robustness->doc_method report Prepare Validation Report doc_method->report

References

A Comparative Guide to Ioversol Hydrolysate-1 and Other Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ioversol hydrolysate-1 and other potential degradation products of the non-ionic, iodinated contrast agent, Ioversol. The stability of Ioversol is a critical factor in its safety and efficacy, as the formation of degradation products can potentially alter its physicochemical properties and biological effects. This document summarizes the available data on these compounds, outlines experimental protocols for their generation and analysis, and discusses their potential biological implications.

Introduction to Ioversol and its Degradation

Ioversol is a widely used X-ray contrast medium designed for intravascular administration.[1][2] Its chemical structure, a tri-iodinated benzene (B151609) ring with hydrophilic side chains, is engineered for high water solubility, low osmolality, and chemical stability.[1] However, like all pharmaceutical compounds, Ioversol can degrade when exposed to stress conditions such as hydrolysis, oxidation, heat, and light. This degradation can lead to the formation of various related compounds and impurities.

Degradation pathways for iodinated contrast media (ICM) are known to include deiodination, dehydration, decarboxylation, cleavage of amide bonds, and oxidation of alcohol groups.[3] For Ioversol, hydrolytic degradation is a key pathway, leading to the formation of compounds like this compound. While the parent compound, Ioversol, is considered to have a favorable safety profile, the toxicological properties of its degradation products are not as well-characterized. Some studies on other ICMs suggest that degradation products could be more cytotoxic or genotoxic than the parent compound.[3][4]

Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes the known information on characterized Ioversol-related compounds and provides a framework for further investigation through forced degradation studies.

Physicochemical Properties of Ioversol and Known Related Compounds

Direct comparative data on the physicochemical properties of all potential Ioversol degradation products is scarce. However, data for the parent drug, Ioversol, and its known related compounds as defined by the United States Pharmacopeia (USP) are available. This compound is also a known entity, though detailed comparative data is limited.

PropertyIoversol (Parent Drug)This compoundIoversol Related Compound AIoversol Related Compound B
Synonym N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamideN-Desmethyl Iomeprol5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamideN,N′-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)carbamoyl]methoxy}-2,4,6-triiodoisophthalamide
CAS Number 87771-40-277868-40-776801-93-9104517-96-6
Molecular Formula C₁₈H₂₄I₃N₃O₉C₁₆H₂₀I₃N₃O₈C₁₄H₁₈I₃N₃O₆C₁₈H₂₄I₃N₃O₉
Molecular Weight 807.11 g/mol 763.06 g/mol 705.02 g/mol 807.11 g/mol
Primary Type Active Pharmaceutical IngredientHydrolytic Degradation ProductProcess Impurity / Potential DegradantProcess Impurity / Potential Degradant

Biological and Toxicological Profile

Ioversol (Parent Compound)

Ioversol is generally well-tolerated.[5] The primary safety concern associated with iodinated contrast media is contrast-induced nephropathy (CIN), a form of acute kidney injury.[6][7] The pathophysiology of CIN is multifactorial and is primarily attributed to the parent drug, involving mechanisms such as renal vasoconstriction, medullary hypoxia, formation of reactive oxygen species (ROS), and direct cytotoxicity to renal tubular cells.[6][8]

Degradation Products

There is a significant lack of specific data on the biological activity and toxicity of individual Ioversol degradation products. However, general concerns for the degradation products of ICMs include:

  • Increased Cytotoxicity: Degradation can lead to the formation of compounds that are more harmful to cells than the parent drug.[3]

  • Genotoxicity: Photochemical degradation of some ICMs has been shown to produce mutagenic and genotoxic products.[4]

  • Altered Pharmacokinetics: Changes in the chemical structure could affect the distribution, metabolism, and excretion of the compounds, potentially leading to prolonged exposure or accumulation in tissues.

Further research is required to isolate and characterize individual degradation products of Ioversol and to evaluate their specific toxicological profiles.

Experimental Protocols

Proposed Forced Degradation Study of Ioversol

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following is a proposed protocol for Ioversol based on general ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ioversol at a concentration of 1 mg/mL in a suitable solvent (e.g., water for injection).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for up to 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours.

  • Thermal Degradation: Store the stock solution at 80°C, protected from light, for up to 72 hours. A solid-state thermal degradation study should also be performed on the Ioversol powder.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

Analytical Method for Ioversol and Related Compounds (Based on USP Monograph)

This method is suitable for the separation and quantification of Ioversol and its known related compounds A and B.

1. Chromatographic System:

  • Instrument: High-Performance Liquid Chromatograph (HPLC).

  • Detector: UV detector set at 254 nm.

  • Column: L7 packing (octylsilane chemically bonded to porous silica), 4.6-mm × 25-cm.

  • Column Temperature: 35°C.

  • Mobile Phase: A degassed mixture of water and acetonitrile (B52724) (99.5:0.5).

  • Flow Rate: To be optimized for the specific system.

  • Injection Volume: Approximately 50 µL.

2. Preparation of Solutions:

  • Test Solution: Prepare a solution of Ioversol in water at a known concentration (e.g., 1.0 mg/mL).

  • Standard Solution: Prepare a solution in water containing accurately known concentrations of USP Ioversol Related Compound A RS (e.g., 1.0 µg/mL) and USP Ioversol Related Compound B RS (e.g., 5.0 µg/mL).

3. System Suitability:

  • Inject the Standard solution. The resolution between the peaks for Ioversol related compound A and Ioversol related compound B should be not less than 2.0. The relative standard deviation for replicate injections should be not more than 5%.

4. Procedure:

  • Separately inject equal volumes of the Standard solution and the Test solution.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of each related compound in the Ioversol sample.

Visualizations

The following diagrams illustrate the general experimental workflow for a forced degradation study and a conceptual diagram of the potential biological impact of contrast media on renal cells.

G Experimental Workflow for Forced Degradation Study of Ioversol cluster_0 Stress Condition Application cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Ioversol_Stock Ioversol Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Ioversol_Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Ioversol_Stock->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Ioversol_Stock->Oxidation Thermal Thermal Stress (80°C) Ioversol_Stock->Thermal Photo Photolytic Stress (ICH Q1B) Ioversol_Stock->Photo Sampling Time-Point Sampling (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization Dilution Dilution to Analytical Conc. Neutralization->Dilution HPLC_Analysis Stability-Indicating HPLC-UV Analysis Dilution->HPLC_Analysis LCMS_Analysis LC-MS/MS for Structure Elucidation HPLC_Analysis->LCMS_Analysis Degradation_Profile Establish Degradation Profile HPLC_Analysis->Degradation_Profile Pathway_ID Identify Degradation Pathways LCMS_Analysis->Pathway_ID Method_Validation Validate Stability-Indicating Method Degradation_Profile->Method_Validation

Caption: Workflow for Ioversol Forced Degradation Study.

G Potential Mechanisms of Contrast Media-Induced Renal Cell Injury cluster_0 Cellular Effects cluster_1 Downstream Consequences CM Iodinated Contrast Media (Ioversol & Degradation Products) ROS Increased Reactive Oxygen Species (ROS) CM->ROS Vasoconstriction Renal Vasoconstriction & Medullary Hypoxia CM->Vasoconstriction Direct_Toxicity Direct Tubular Cell Cytotoxicity CM->Direct_Toxicity Oxidative_Stress Oxidative Stress & Lipid Peroxidation ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Vasoconstriction->Mitochondrial_Dysfunction Apoptosis Apoptosis & Necrosis Direct_Toxicity->Apoptosis Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI Leads to

Caption: Potential Pathways of Contrast Media-Induced Nephrotoxicity.

Conclusion

The comprehensive characterization of Ioversol's degradation profile is essential for ensuring its quality, safety, and efficacy. While this compound is a known hydrolytic degradation product, there is a notable absence of direct comparative studies against other degradation species. The provided experimental frameworks for forced degradation and analysis offer a starting point for researchers to generate this critical data. Understanding the stability of Ioversol and the potential biological impact of its degradation products will allow for the development of more robust formulations and handling procedures, ultimately benefiting patient safety. Future research should focus on isolating and identifying unknown degradation products and performing detailed toxicological assessments to create a complete stability and safety profile for Ioversol.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Ioversol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of impurities in Ioversol, a non-ionic, low-osmolar iodinated contrast agent.[1] Ensuring the purity of Ioversol is critical for its safety and efficacy in diagnostic imaging procedures.[1] This document outlines the experimental methodologies and performance data to assist in the selection and validation of the most appropriate analytical technique for impurity profiling.

Data Presentation: Performance Characteristics

The following table summarizes the typical quantitative performance data for HPLC and LC-MS methods in the context of pharmaceutical impurity analysis. The HPLC data is based on a published stability-indicating method for Ioversol, while the LC-MS data represents expected performance for trace-level impurity quantification.

Performance ParameterHPLC with UV/DAD DetectionLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.7 µg/mL< 0.1 ng/mL
Limit of Quantitation (LOQ) ~2.4 µg/mL~0.3 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 10.0% at LOQ
Specificity Good; relies on chromatographic separation. Potential for co-elution.Excellent; provides mass-to-charge ratio for definitive identification.
Identification Capability Based on retention time comparison with reference standards.Provides molecular weight and structural information for known and unknown impurities.[2][3][4]

Experimental Protocols

HPLC Method for Ioversol Impurity Analysis

This protocol is based on a validated stability-indicating HPLC method for the determination of Ioversol.[5][6]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of water and methanol (B129727) (90:10 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 50 µL.[6]

  • Column Temperature: 35°C.[6]

  • Sample Preparation: Dissolve the Ioversol sample in the mobile phase to a known concentration (e.g., 500 µg/mL).

Representative LC-MS Method for Ioversol Impurity Analysis

This protocol describes a typical approach for the sensitive detection and identification of Ioversol impurities.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to cover a broad range of potential impurities.

  • Mass Analysis:

    • Full Scan: To detect all ionizable species.

    • Tandem MS (MS/MS): To obtain structural information for impurity identification by fragmenting precursor ions.

  • Sample Preparation: Dissolve the Ioversol sample in the initial mobile phase composition to a known concentration.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods for Ioversol impurity analysis.

Cross_Validation_Workflow cluster_crossval Cross-Validation hplc_dev Method Development hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val hplc_routine Routine QC Analysis hplc_val->hplc_routine compare Compare Performance: - Specificity - Sensitivity (LOD/LOQ) - Accuracy & Precision hplc_val->compare Data from known impurities lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_id Impurity Identification & Characterization lcms_val->lcms_id lcms_val->compare Data from known & unknown impurities lcms_id->hplc_routine Provides reference for unknown peaks transfer Method Transfer & Verification compare->transfer

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Objective Comparison

HPLC with UV/DAD Detection remains a robust and reliable workhorse for routine quality control (QC) of Ioversol. Its advantages include:

  • Simplicity and Cost-Effectiveness: HPLC systems are widely available and less expensive to operate and maintain than LC-MS systems.[7]

  • Robustness: Well-established methods demonstrate good precision and accuracy for quantifying known impurities.[5]

  • Regulatory Acceptance: HPLC-UV methods are standard in pharmacopeias for release testing.[8][9]

However, HPLC has limitations:

  • Limited Specificity: Co-eluting impurities can lead to inaccurate quantification. Peak identification relies solely on retention time, which is not definitive.

  • Lower Sensitivity: It may not be suitable for detecting and quantifying trace-level impurities, especially potent or genotoxic ones.

LC-MS offers significant advantages, particularly for in-depth impurity analysis during drug development and investigation:

  • High Specificity and Sensitivity: Mass spectrometry provides an additional dimension of data (mass-to-charge ratio), allowing for unambiguous peak identification and the detection of impurities at much lower levels than HPLC-UV.[3]

  • Identification of Unknowns: LC-MS/MS is the most powerful technique for characterizing the structure of unknown impurities, which is crucial for safety assessment.[2][10]

  • Comprehensive Profiling: It can detect a wider range of impurities, including those that lack a UV chromophore.

The primary disadvantages of LC-MS are:

  • Complexity and Cost: The instrumentation is more complex and expensive to acquire and maintain.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the target analytes, potentially affecting quantification.

Conclusion

For routine quality control and release testing of Ioversol, a validated HPLC method provides a reliable and cost-effective solution for monitoring known impurities against established specifications. However, for comprehensive impurity profiling, method development, validation, and the investigation of out-of-specification results, LC-MS is an invaluable and superior technique.

A cross-validation approach leverages the strengths of both methods. LC-MS can be used to identify and characterize all potential impurities, including novel degradation products. This information can then be used to refine and confirm the specificity of the routine HPLC method, ensuring that it is capable of separating all critical impurities from the main Ioversol peak and each other. This integrated strategy ensures the generation of reliable and comprehensive data, ultimately safeguarding the quality and safety of Ioversol.

References

A Comparative Guide to the Accuracy and Precision of the Ioversol Hydrolysate-1 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount for ensuring the quality and reliability of pharmaceutical products. This guide provides a comparative analysis of the Ioversol hydrolysate-1 reference standard, focusing on its accuracy and precision. This document outlines the expected performance of this reference standard against established analytical methods and pharmacopeial guidelines, supported by experimental protocols and data presentation.

Data Presentation: Performance Comparison

The following table summarizes the typical analytical performance data for a qualified chemical reference standard, such as this compound, and compares it with the performance parameters of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ioversol. This comparison provides a benchmark for the expected accuracy and precision of the reference standard.

ParameterThis compound Reference Standard (Typical)Validated HPLC-DAD Method for Ioversol Assay[1]
Accuracy (as Purity) ≥ 99.5%Mean Recovery: 100.49%[1]
Precision (as %RSD) ≤ 2.0%0.715%[1]

Note: The data for the this compound reference standard is based on typical quality specifications for pharmaceutical reference standards. Specific values are provided on the Certificate of Analysis for each batch.

Experimental Protocols

The determination of accuracy and precision for a reference standard like this compound is conducted through rigorous analytical method validation. The protocols are guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5][6]

Determination of Accuracy (as Purity)

The accuracy of a chemical reference standard is typically established by a combination of analytical techniques to determine its purity. A common approach is a mass balance method, where the purity is calculated by subtracting the percentage of all identified impurities from 100%.

Experimental Protocol for Purity Determination by HPLC:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol).

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

    • Prepare a sample solution of the reference standard at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

    • Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size) or equivalent.[1]

    • Mobile Phase: A gradient or isocratic mixture of water and methanol (B129727) (e.g., 90:10 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the chromatograms and determine the peak area of the main component and any impurities.

    • The percentage of each impurity is calculated relative to the main peak area.

    • The purity of the reference standard is determined by subtracting the sum of the percentages of all impurities from 100%.

Determination of Precision

Precision is the measure of the repeatability of the analytical method. It is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements.

Experimental Protocol for Precision Assessment:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent sample solutions of the this compound reference standard at the same concentration.

    • Inject each solution into the HPLC system under the same conditions.

    • Calculate the mean and standard deviation of the peak areas.

    • The repeatability is expressed as the RSD (%RSD = (Standard Deviation / Mean) * 100). A typical acceptance criterion is an RSD of ≤ 2.0%.[1]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different sets of experiments to assess the ruggedness of the method.

Visualizations

Experimental Workflow for Reference Standard Qualification

The following diagram illustrates the general workflow for the qualification of a chemical reference standard, from material acquisition to the final certification.

G cluster_0 Phase 1: Material Sourcing and Initial Characterization cluster_1 Phase 2: Purity Determination (Accuracy) cluster_2 Phase 3: Method Validation (Precision & Other Parameters) cluster_3 Phase 4: Certification and Release A Source Candidate Material B Preliminary Analysis (e.g., FTIR, MS) A->B C Identity Confirmation B->C D Quantitative Analysis (e.g., HPLC, qNMR) C->D E Impurity Profiling D->E F Mass Balance Calculation E->F G Precision Studies (Repeatability & Intermediate) F->G H Specificity, Linearity, Range, Robustness G->H I Validation Report H->I J Certificate of Analysis Generation I->J K Assign Purity Value and Uncertainty J->K L Release as Certified Reference Standard K->L

Caption: Workflow for the qualification of a chemical reference standard.

Signaling Pathway for Analytical Method Validation

The following diagram illustrates the logical relationship between different validation parameters as outlined in the ICH Q2(R1) guideline.

G cluster_0 Core Validation Parameters cluster_1 Performance Characteristics cluster_2 Detection Capability cluster_3 Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity LOD Limit of Detection Specificity->LOD Range Range Linearity->Range LOQ Limit of Quantitation Linearity->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Guide to Method Transfer for Ioversol Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the stability-indicating analysis of Ioversol, a non-ionic, water-soluble radiographic contrast agent. It focuses on the transfer from traditional High-Performance Liquid Chromatography (HPLC) to modern Ultra-Performance Liquid Chromatography (UPLC) systems, offering supporting data and detailed experimental protocols. The objective is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable analytical method for their needs, ensuring accuracy, efficiency, and regulatory compliance.

Comparison of Stability-Indicating Assay Methods: HPLC vs. UPLC

The choice of analytical technology is critical for the efficient and accurate assessment of drug stability. While HPLC has been the standard for many years, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1][2][3] This section compares a validated HPLC method for Ioversol with a projected UPLC equivalent, highlighting the expected performance enhancements.

Data Presentation: Performance Comparison

The following table summarizes the performance of a validated HPLC method and the projected performance of a UPLC method for the stability-indicating analysis of Ioversol.

ParameterHPLC Method [4][5][6]Projected UPLC Method (Based on technology advantages[1][7][8])Alternative Method: USP Potentiometric Titration [4]
Principle Reverse-Phase ChromatographyReverse-Phase ChromatographyTitration with Silver Nitrate
Instrumentation HPLC with DAD/UV DetectorUPLC with DAD/UV DetectorPotentiometer with Silver-Silver Chloride and Silver Billet Electrodes
Column Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Not Applicable
Mobile Phase Water:Methanol (B129727) (90:10 v/v)Acetonitrile:Water (gradient)0.05 N Silver Nitrate
Flow Rate 1.0 mL/min0.4 mL/minNot Applicable
Run Time ~10 minutes< 3 minutesNot Applicable
Detection Wavelength 254 nm254 nmNot Applicable
Linearity Range 254.5 - 763.5 µg/mLExpected wider dynamic rangeNot Applicable
LOD 0.729 µg/mLExpected < 0.2 µg/mLNot Applicable
LOQ 2.376 µg/mLExpected < 0.7 µg/mLNot Applicable
Accuracy (% Recovery) ~100.49%Expected ≥ 98-102%High
Precision (%RSD) < 2.0%Expected < 1.0%High
Specificity Stability-indicating (separates from degradation products)Enhanced separation of degradation productsNot stability-indicating

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. This section provides the protocols for the HPLC stability-indicating assay, forced degradation studies, and a template for method transfer.

HPLC Stability-Indicating Method for Ioversol[4][5]

This method is validated for the quantification of Ioversol in bulk and injection dosage forms.

Chromatographic Conditions:

  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A filtered and degassed mixture of water and methanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Ioversol reference standard in the mobile phase to obtain a concentration of 500 µg/mL.

  • Prepare a series of dilutions from the stock solution to establish the linearity range (e.g., 250, 400, 500, 600, 750 µg/mL).

Sample Solution Preparation (for Injection Dosage Form):

  • Dilute the Ioversol injection formulation with the mobile phase to achieve a final concentration within the linearity range (e.g., 500 µg/mL).

Forced Degradation Studies[7][9]

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7]

General Procedure: Prepare a stock solution of Ioversol at a concentration of 1 mg/mL. Subject the stock solution to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl to the Ioversol stock solution and heat at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1N NaOH to the Ioversol stock solution and heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 30% H₂O₂ to the Ioversol stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the Ioversol stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the Ioversol stock solution to UV light (254 nm) for 48 hours.

After the specified time, dilute the stressed samples with the mobile phase and analyze using the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

Protocol for Method Transfer: HPLC to UPLC

This section outlines a general protocol for transferring the Ioversol HPLC method to a UPLC system.

Objective: To transfer the validated HPLC stability-indicating method for Ioversol to a UPLC system and verify that the UPLC method provides equivalent or superior performance in terms of specificity, linearity, accuracy, and precision.

Scope: This protocol applies to the transfer of the Ioversol assay and related substances method from the originating laboratory's HPLC system to the receiving laboratory's UPLC system.

Responsibilities:

  • Originating Laboratory: Provide the validated HPLC method, validation reports, reference standards, and any critical operational details.

  • Receiving Laboratory: Execute the method transfer protocol, perform the necessary experiments, and generate the method transfer report.

Materials and Instrumentation:

  • Ioversol Reference Standard

  • Ioversol Drug Product (same lot for both labs)

  • Forced degradation samples of Ioversol

  • UPLC system with DAD/UV detector

  • Analytical balance, volumetric glassware, etc.

Experimental Design (Comparative Study):

  • Method Familiarization: The receiving laboratory's analyst should run the original HPLC method on their UPLC system (if compatible) or a comparable HPLC to get familiar with the procedure.

  • UPLC Method Development (based on HPLC method):

    • Select a UPLC column with similar chemistry but smaller particle size (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Scale the column dimensions and adjust the flow rate according to the principles of method transfer.

    • Adjust the gradient to ensure adequate separation of Ioversol from its degradation products in a shorter run time.

  • Comparative Analysis: Both the originating and receiving laboratories will analyze the same three lots of Ioversol drug product in triplicate.

  • Analysis of Forced Degradation Samples: The receiving laboratory will analyze the forced degradation samples to confirm the specificity and peak purity of the UPLC method.

Acceptance Criteria for Method Transfer:

TestAcceptance Criteria
System Suitability Tailing factor for Ioversol peak: ≤ 2.0Theoretical plates: ≥ 2000%RSD of replicate injections: ≤ 2.0%
Assay The mean assay results from both laboratories should not differ by more than 2.0%.The %RSD of the results from the receiving laboratory should be ≤ 2.0%.
Related Substances For known impurities, the difference in the mean results between the two laboratories should not exceed 0.05% for levels ≤ 0.5% and 10% for levels > 0.5%.For unknown impurities, a qualitative comparison of chromatograms should show a similar impurity profile.
Accuracy (Recovery) The mean recovery of spiked impurities (if applicable) should be within 80-120%.[10]

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

G cluster_0 Method Transfer Workflow A Define Transfer Strategy (Comparative, Covalidation, etc.) B Develop & Agree on Method Transfer Protocol A->B C Execute Protocol at Originating & Receiving Labs B->C D Compare Results Against Acceptance Criteria C->D E Successful Transfer? (Yes/No) D->E F Generate Method Transfer Report E->F Yes G Investigate Deviations & Re-execute E->G No G->C G cluster_hplc HPLC cluster_uplc UPLC H1 Larger Particles (3-5 µm) Transfer Method Transfer H1->Transfer H2 Lower Pressure (<6000 psi) H2->Transfer H3 Longer Run Times (>10 min) H3->Transfer H4 Higher Solvent Consumption H4->Transfer U1 Smaller Particles (<2 µm) U2 Higher Pressure (>15000 psi) U3 Shorter Run Times (<3 min) U4 Lower Solvent Consumption Transfer->U1 Transfer->U2 Transfer->U3 Transfer->U4 G Ioversol Ioversol Drug Substance Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Ioversol->Stress Analysis Stability-Indicating Chromatographic Method (HPLC/UPLC) Ioversol->Analysis DegradationProducts Degradation Products Stress->DegradationProducts DegradationProducts->Analysis Separation Separation of Ioversol from Degradation Products Analysis->Separation Validation Method Validation (Specificity, Accuracy, Precision) Separation->Validation

References

Comparative Guide to the Quantification of Ioversol Hydrolysate-1: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two high-performance liquid chromatography (HPLC) based methods for the quantification of Ioversol-related impurities, which can be adapted for Ioversol hydrolysate-1. The comparison focuses on the critical validation parameters of linearity and range, offering researchers, scientists, and drug development professionals a basis for selecting an appropriate analytical strategy. The methods discussed are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC-DAD and HPLC-ICP-MS for the analysis of Ioversol and its related compounds. This data provides a benchmark for establishing a method for this compound.

ParameterHPLC-DAD for Ioversol QuantificationHPLC-ICP-MS for Ioversol Related Compounds A & B Quantification
Linearity Range 254.5 - 763.5 µg/mL[1][2]0.3 - 15 µM[3]
Correlation Coefficient (r²) ≥ 0.999[4]> 0.999[3]
Limit of Quantification (LOQ) 2.376 µg/mL[1][2]0.022 µM (Compound A), 0.026 µM (Compound B)[3]
Limit of Detection (LOD) 0.729 µg/mL[1][2]Not Reported
Accuracy (% Recovery) ~100%[1][2]95 - 107%[3]
Precision (% RSD) ≤ 2.0%[1][2]≤ 3.9%[3]

Experimental Protocols

Detailed methodologies for the two comparative analytical techniques are provided below. These protocols can be adapted for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of Ioversol and its impurities in bulk and injection dosage forms.[1]

  • Chromatographic System:

    • Column: Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size)[1]

    • Mobile Phase: Water-methanol (90:10 by volume)[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of Ioversol reference standard in the mobile phase.

    • Perform serial dilutions to prepare a minimum of five standard solutions covering the desired concentration range (e.g., 50% to 150% of the expected impurity concentration).[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the Ioversol sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Linearity and Range Determination:

    • Inject each standard solution in triplicate.[6]

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). An r² value of ≥0.999 is generally considered acceptable.[4][7]

    • The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[5]

Method 2: High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

This method offers high sensitivity and specificity for the quantification of iodine-containing impurities and does not require analytical standards for each impurity.[3]

  • Chromatographic System:

    • Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm)[3]

    • Mobile Phase: Gradient elution with a suitable aqueous buffer and organic modifier.

    • Flow Rate: 0.3 mL/min

    • Total Chromatographic Run Time: 12 minutes[3]

  • ICP-MS System:

    • Monitored Isotope: m/z 127 for Iodine[3]

    • Gas Flows and RF Power: Optimized for maximum sensitivity for iodine.

  • Standard Solution Preparation:

    • Prepare a stock solution of a suitable iodine-containing standard (e.g., potassium iodide) in a suitable solvent.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.[3]

  • Sample Preparation:

    • Dissolve the Ioversol sample in a suitable solvent to a known concentration.

    • Filter the sample solution before injection.

  • Linearity and Range Determination:

    • Inject each calibration standard and the sample solution.

    • Create a calibration curve by plotting the instrument response (counts per second) for ¹²⁷I against the concentration of the iodine standard.

    • Calculate the concentration of this compound in the sample based on its iodine content and the calibration curve.

    • The linearity and range are established from the calibration curve, with a correlation coefficient greater than 0.999 being desirable.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound.

experimental_workflow_hplc_dad cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (this compound) HPLC_DAD HPLC-DAD Analysis StandardPrep->HPLC_DAD SamplePrep Sample Preparation (Ioversol Drug Substance) SamplePrep->HPLC_DAD CalibrationCurve Calibration Curve Construction HPLC_DAD->CalibrationCurve LinearityRange Linearity & Range Determination CalibrationCurve->LinearityRange Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: HPLC-DAD experimental workflow for this compound quantification.

experimental_workflow_hplc_icpms cluster_prep_icpms Preparation cluster_analysis_icpms Analysis cluster_data_icpms Data Processing StandardPrep_Iodine Iodine Standard Preparation HPLC_ICPMS HPLC-ICP-MS Analysis (Monitor ¹²⁷I) StandardPrep_Iodine->HPLC_ICPMS SamplePrep_Ioversol Sample Preparation (Ioversol Drug Substance) SamplePrep_Ioversol->HPLC_ICPMS CalibrationCurve_Iodine Iodine Calibration Curve HPLC_ICPMS->CalibrationCurve_Iodine LinearityRange_Iodine Linearity & Range Determination CalibrationCurve_Iodine->LinearityRange_Iodine Quantification_Hydrolysate Quantification of This compound CalibrationCurve_Iodine->Quantification_Hydrolysate

Caption: HPLC-ICP-MS experimental workflow for this compound quantification.

References

Detecting Ioversol Hydrolysate-1: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the analytical limits for detecting and quantifying Ioversol and its potential hydrolytic degradation product, Ioversol hydrolysate-1. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and compare it with the more sensitive High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).

Ioversol, a non-ionic, iodinated contrast agent, can undergo hydrolysis, leading to the formation of degradation products such as this compound. The ability to detect and quantify these impurities at low levels is crucial for quality control and safety assessment. This guide summarizes the available data on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ioversol and its related compounds, providing insights into the capabilities of different analytical methodologies.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of analytical methods for Ioversol and its degradation products varies significantly depending on the detection technique employed. The following table summarizes the reported LOD and LOQ values for Ioversol using a stability-indicating HPLC-UV method and for Ioversol-related compounds, which can serve as a proxy for this compound, using a highly sensitive HPLC-ICP-MS method.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
IoversolHPLC-UV[1][2]0.7291 µg/mL[1]2.376 µg/mL[1][2]
Ioversol Related Compound AHPLC-ICP-MS[3]Not Reported0.022 µM[3]
Ioversol Related Compound BHPLC-ICP-MS[3]Not Reported0.026 µM[3]

Experimental Protocols

A detailed understanding of the experimental setup is essential for replicating and comparing results. Below are the methodologies for the stability-indicating HPLC-UV method used for the analysis of Ioversol and its degradation products.

Stability-Indicating HPLC-UV Method for Ioversol

This method is designed to separate Ioversol from its potential degradation products formed under various stress conditions, including hydrolysis.

Chromatographic Conditions:

  • Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µ particle size)[1]

  • Mobile Phase: Water-methanol (90:10 by volume)[1]

  • Elution: Isocratic[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Forced Degradation Study:

To generate potential degradation products, Ioversol is subjected to stress conditions as follows:

  • Acid Hydrolysis: 0.1N HCl at room temperature for 24 hours.[1]

  • Base Hydrolysis: 0.1N NaOH at room temperature for 24 hours.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Heating at 60°C for 3 hours.[1]

  • Photolytic Degradation: Exposure to UV light for 7 hours.[1]

Following the stress exposure, the solutions are neutralized (for acid and base hydrolysis) and diluted with the mobile phase to an appropriate concentration for HPLC analysis.[1]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, such as the stability-indicating HPLC method described.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of diluted standard solutions analyze_standards Analyze standards using the HPLC method prep_standards->analyze_standards prep_blank Prepare blank samples (matrix without analyte) analyze_blanks Analyze blank samples prep_blank->analyze_blanks calibration_curve Construct calibration curve (Signal vs. Concentration) analyze_standards->calibration_curve determine_sd Determine the standard deviation of the response (σ) from blanks or low concentration standards analyze_blanks->determine_sd determine_slope Determine the slope (S) of the calibration curve calibration_curve->determine_slope calc_lod Calculate LOD (3.3 * σ / S) determine_slope->calc_lod calc_loq Calculate LOQ (10 * σ / S) determine_slope->calc_loq determine_sd->calc_lod determine_sd->calc_loq verify_lod Analyze samples at the calculated LOD concentration calc_lod->verify_lod verify_loq Analyze samples at the calculated LOQ concentration to confirm precision and accuracy calc_loq->verify_loq

Caption: Workflow for LOD and LOQ Determination.

Conclusion

The choice of analytical method significantly impacts the ability to detect and quantify this compound and other related impurities. While HPLC-UV is a robust and widely used technique for routine quality control of the parent drug, more sensitive methods like HPLC-ICP-MS are necessary for the determination of trace-level degradation products. The provided experimental protocol for the stability-indicating HPLC-UV method serves as a foundational approach for monitoring the stability of Ioversol and identifying the presence of its hydrolysates. For stringent quality control and in-depth impurity profiling, the adoption of more advanced analytical technologies is recommended.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Ioversol Hydrolysate-1

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Ioversol hydrolysate-1, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Safety glasses with side shields are essential to protect against splashes.[2] In work areas, an eye wash fountain and quick-drench facilities should be readily accessible.[2]

  • Skin Protection: Wear protective gloves and clean, body-covering clothing to prevent skin contact.[2] Promptly remove the substance from skin, eyes, and clothing.[2]

  • Respiratory Protection: Under normal conditions with adequate ventilation, personal respirator usage is not expected to be required.[2]

Health Hazard Information

Based on the data for Ioversol injection, this compound is not considered a hazardous substance under the OSHA Hazard Communication Standard.[2] However, it is crucial to adhere to good laboratory and personal hygiene procedures and avoid all unnecessary exposure.[2]

Potential Health Effects:

  • Eye Contact: Splashes may cause mechanical irritation, although no adverse effects are expected.[2]

  • Skin Contact: No adverse health effects are expected.[3] Minor skin irritation may occur upon contact.[3]

  • Ingestion: Swallowing large amounts may lead to gastrointestinal disturbances.[2][3]

  • Inhalation: Not expected to be a health hazard via inhalation.[2]

  • Chronic Exposure: No adverse effects are expected from chronic exposure.[2]

  • Allergies: Individuals with an allergy to iodine or iodinated substances may experience an allergic reaction.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[2]

  • Skin Contact: Wash the exposed area with soap and water. If irritation develops, get medical advice.[2]

  • Ingestion: If large amounts are swallowed, give water to drink and seek medical advice.[2]

  • Inhalation: First aid measures are not expected to be required.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage. The properties listed below are based on Ioversol injection.

PropertyValue
Appearance Clear, colorless to pale yellow solution[2]
Odor Odorless[2]
Solubility Very soluble in water[2]
Boiling Point Approximately 100°C (212°F)[2]
Melting Point Approximately 0°C (32°F)[2]
Stability Stable under ordinary conditions of use and storage. Light sensitive.[2]
Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid all unnecessary exposure.[2]

  • Storage: Store at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[2] Protect from light.[2]

Spill and Disposal Procedures

In the event of a spill, prompt and correct action is necessary to mitigate any potential hazards.

Spill Cleanup:

  • Small Spills: Can be mopped up or flushed to a sewer.

  • Large Spills: Should be collected for disposal or absorbed with an inert material and containerized for disposal.[2] Flush any remaining residue with copious amounts of water.[2] Ensure compliance with local, state, and federal regulations.[2]

Disposal:

  • Collected spills may be flushed to the sewer with large amounts of water.[2]

  • Containerized material may be disposed of in an approved waste facility.[2] If the waste is mixed with medical waste, such as blood or sharps, it must be handled as a biohazard and disposed of accordingly.[2]

Emergency Spill Response Workflow

Spill_Response_Workflow This compound Spill Response cluster_0 Initial Response cluster_1 Personal Protective Equipment cluster_2 Spill Cleanup cluster_3 Disposal Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess Evacuate Evacuate Immediate Area (If Necessary) Assess->Evacuate Large Spill PPE Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat Assess->PPE Small Spill Alert Alert Supervisor & EH&S Evacuate->Alert Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Clean Spill Area with Copious Amounts of Water Collect->Clean Dispose Dispose of Waste According to Institutional and Local Regulations Clean->Dispose

Caption: Workflow for this compound Spill Response.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.